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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate: A Technical Guide

Introduction & Strategic Overview 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4), commonly referred to as 2-methyl-3-nitrophenethyl tosylate, is a critical electrophilic intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4), commonly referred to as 2-methyl-3-nitrophenethyl tosylate, is a critical electrophilic intermediate in the synthesis of Ropinirole, a non-ergoline dopamine agonist widely prescribed for the treatment of Parkinson's disease (1[1]).

The synthesis of Ropinirole requires the precise installation of a di-n-propylamine moiety onto a phenethyl backbone. To achieve this, the target intermediate is strategically designed with a highly reactive leaving group (the tosylate) to facilitate downstream amination (2[2]). The pathway relies on two core transformations:

  • Chemoselective Reduction : Conversion of 2-methyl-3-nitrophenylacetic acid to 2-(2-methyl-3-nitrophenyl)ethanol[2].

  • Nucleophilic Substitution (Tosylation) : Activation of the resulting primary alcohol via reaction with p-toluenesulfonyl chloride (TsCl)[2].

Pathway A 2-Methyl-3-nitrophenylacetic acid B 2-(2-Methyl-3-nitrophenyl)ethanol A->B Reduction NaBH4, MsOH, THF C 2-Methyl-3-nitrophenethyl tosylate B->C Tosylation TsCl, TEA, DCM D Ropinirole Hydrochloride C->D Amination & Ring Closure

Figure 1: Synthetic pathway from 2-methyl-3-nitrophenylacetic acid to Ropinirole.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Chemoselective Reduction of 2-Methyl-3-nitrophenylacetic Acid

Objective : Reduce the carboxylic acid to a primary alcohol without reducing the sensitive nitro group.

Mechanistic Causality : Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too harsh and will inadvertently reduce the nitro group to an amine or azo compound. While Borane-THF ( BH3​⋅THF ) is highly chemoselective for carboxylic acids, it is hazardous and expensive at scale (3[3]). Instead, an in-situ generation of diborane using Sodium Borohydride ( NaBH4​ ) and Methanesulfonic acid ( MsOH ) is employed (2[2]). The acid reacts with NaBH4​ to generate borane gas in situ, which acts as a strong electrophile, coordinating with the electron-rich carbonyl oxygen. This selectively reduces the acid to 2-(2-methyl-3-nitrophenyl)ethanol while leaving the electron-deficient nitro group intact[2].

Self-Validating Protocol :

  • Preparation : Dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF)[2].

  • Activation : Add NaBH4​ (approx. 2.0-2.5 eq) to the solution[2].

  • In-Situ Generation : Slowly add Methanesulfonic acid (approx. 1.1 eq relative to NaBH4​ ) dropwise at ambient temperature[2]. Causality: Dropwise addition controls the exothermic generation of borane and prevents thermal runaway.

  • Reaction : Heat the mixture to 60–75°C until complete consumption of the starting material is observed via TLC[2].

  • Quench & Workup : Quench with 3N HCl to destroy excess borane[2]. Add water and extract with Dichloromethane (DCM)[2].

  • Validation : Wash the combined organic layers with saturated aqueous NaHCO3​ [2]. Causality: This is a self-validating step; the basic wash deprotonates any unreacted carboxylic acid, partitioning it into the aqueous layer and ensuring the organic layer contains only the neutral alcohol product.

Step 2: Tosylation to 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Objective : Convert the hydroxyl group into a superior leaving group (tosylate) for subsequent amination.

Mechanistic Causality : The primary alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Triethylamine (TEA) is added as a base. TEA serves a dual mechanistic purpose: it deprotonates the alcohol to increase its nucleophilicity, and it scavenges the HCl byproduct, forming triethylammonium chloride[2]. Removing HCl drives the equilibrium forward and prevents acid-catalyzed side reactions (such as etherification or chloride substitution).

Self-Validating Protocol :

  • Preparation : Dissolve 2-(2-methyl-3-nitrophenyl)ethanol (1.0 eq) in DCM[2].

  • Base Addition : Add Triethylamine (TEA) (approx. 1.5-2.0 eq) and cool the reactor to 0–10°C[2]. Causality: Cooling is critical to suppress the formation of unwanted sulfonate esters with impurities and to control the exothermic nucleophilic attack.

  • Tosylation : Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise[2].

  • Reaction : Stir the mixture at 0–10°C for 9–15 hours[2].

  • Quench & Workup : Quench the reaction with a mixture of 5N HCl and water[2].

  • Validation : The acidic quench is a self-validating purification step; it protonates excess TEA and any basic impurities, forcing them into the aqueous phase[2]. Separate the organic layer, wash with brine to remove residual water, and distill off the DCM under vacuum at 40–45°C to yield the target tosylate as a brown oil/solid[2].

Workflow A Charge DCM & Alcohol B Add TEA (Cool to 0-10°C) A->B C Dropwise TsCl Addition B->C D Stir 9-15 h C->D E Quench (5N HCl/Water) D->E F Phase Separation & Evaporation E->F

Figure 2: Experimental workflow for the tosylation of 2-(2-methyl-3-nitrophenyl)ethanol.

Quantitative Data & Yield Optimization

To ensure reproducibility in drug development workflows, the following parameters represent the optimized baseline for this synthesis pathway.

Reaction StepReagents / SolventsTemp (°C)Time (h)Expected Yield (%)Key Quality Attribute (Validation)
Reduction NaBH4​ , MsOH, THF60–754–685–90Absence of starting acid (via NaHCO3​ wash)
Tosylation TsCl, TEA, DCM0–109–1580–88Complete removal of TEA (via 5N HCl wash)

References

  • Google Patents - Process for the preparation of indolone derivative (EP1848691B1).
  • unimi.it - A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors.
  • Pharmaffiliates - CAS No : 915376-88-4 | Product Name : 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

Sources

Exploratory

Chemical structure and physical properties of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] This document delves into the compound's chemical structure, physicochemical properties, and spectral characteristics. A core focus is placed on its synthesis, elucidating the underlying mechanisms and providing detailed, field-proven experimental protocols. Furthermore, we explore its critical application in drug development, specifically its role as a highly effective alkylating agent facilitated by the tosylate functional group. This guide is designed to equip researchers and synthetic chemists with the foundational knowledge and practical insights required to effectively synthesize and utilize this important molecule.

The Strategic Importance of Tosylates in Pharmaceutical Synthesis

In multi-step organic synthesis, particularly within the pharmaceutical industry, the strategic conversion of functional groups is a cornerstone of molecular design.[3] Alcohols, while abundant and versatile, are notoriously poor leaving groups in nucleophilic substitution reactions due to the instability of the resulting hydroxide ion (HO⁻). The p-toluenesulfonyl group (tosylate, TsO-), transforms the hydroxyl group into a sulfonate ester. This conversion is a pivotal strategy, as the tosylate anion is an exceptionally stable and weak base, making it an excellent leaving group.[3][4] Its stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate moiety.[5]

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4) exemplifies the application of this principle.[1] It serves as a precursor molecule, "activating" the phenethyl alcohol core for subsequent nucleophilic attack, a critical step in constructing the Ropinirole framework.[1][2]

Chemical Structure and Physicochemical Properties

Molecular Identity

The molecule consists of a 2-methyl-3-nitrophenethyl group esterified with 4-methylbenzenesulfonic acid. The presence of the nitro group, a strong electron-withdrawing moiety, and the tosylate, an excellent leaving group, are the key functional features governing its reactivity.

Caption: Chemical structure of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

Physicochemical Data

Quantitative physical data for this specific intermediate is not widely published. However, based on its structure and data from analogous compounds, the following properties can be anticipated.[6][7]

PropertyValueSource/Rationale
CAS Number 915376-88-4[1][2][8]
Molecular Formula C₁₆H₁₇NO₅S[2]
Molecular Weight 335.4 g/mol [2]
IUPAC Name 2-(2-Methyl-3-nitrophenyl)ethyl 4-methylbenzenesulfonate[8]
Appearance White to off-white or tan solidInferred from similar tosylates and nitro compounds.[6]
Melting Point Expected in the range of 100-140 °CBased on analogs like 4-nitrophenethyl tosylate (131-133 °C).[6]
Solubility Soluble in polar aprotic solvents (e.g., DCM, Acetone, THF). Insoluble in water.Typical for organic sulfonate esters.[7]
Expected Spectral Characteristics

While specific spectra are not publicly available, the key diagnostic signals can be predicted based on the molecule's functional groups.

  • ¹H NMR: Expected signals would include:

    • Aromatic protons from the nitrophenyl ring (approx. 7.2-8.0 ppm).

    • Aromatic protons of the tosyl group, appearing as two distinct doublets (approx. 7.3 and 7.8 ppm).

    • A triplet corresponding to the -CH₂- group adjacent to the aromatic ring (approx. 3.0 ppm).

    • A triplet for the -CH₂-O- group, shifted downfield due to the adjacent oxygen (approx. 4.2 ppm).

    • Two singlets for the two methyl (-CH₃) groups (approx. 2.3-2.5 ppm).[9]

  • ¹³C NMR: Diagnostic peaks would include:

    • Multiple signals in the aromatic region (120-150 ppm).

    • Signals for the two aliphatic carbons of the ethyl chain (~35 ppm and ~70 ppm).

    • Signals for the two methyl carbons (~20-22 ppm).[10]

  • FT-IR: Key absorption bands would confirm functional groups:

    • Strong, asymmetric and symmetric stretching for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.

    • Strong S=O stretching vibrations for the sulfonate group around 1360 cm⁻¹ and 1175 cm⁻¹.

    • C-O stretching for the ester linkage around 1190 cm⁻¹.[11]

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ would be expected at m/z 336.1, with potential adducts like [M+Na]⁺ at m/z 358.1.[11]

Synthesis and Mechanistic Principles

The synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is logically approached via a two-step process from a commercially available precursor.

Retrosynthetic Pathway

The retrosynthesis disconnects the tosylate ester bond, identifying the key precursors as 2-(2-methyl-3-nitrophenyl)ethanol and p-toluenesulfonyl chloride (TsCl). The alcohol precursor can be derived from 2-methyl-3-nitrophenol.

Retrosynthesis Target 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Alcohol 2-(2-Methyl-3-nitrophenyl)ethanol Target->Alcohol Ester Disconnection TsCl p-Toluenesulfonyl Chloride (TsCl) Target->TsCl Precursor 2-Methyl-3-nitrophenol Alcohol->Precursor Side-chain Addition/Reduction

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 2-(2-Methyl-3-nitrophenyl)ethanol (Precursor Alcohol)

A plausible route to the precursor alcohol involves the reduction of an appropriate carboxylic acid or ester derived from 2-methyl-3-nitrophenol. For the purposes of this guide, we will outline a standard reduction protocol.

Protocol: Reduction of a Phenylacetic Acid Derivative

  • Rationale: Strong reducing agents like Lithium Aluminum Hydride (LAH) are highly effective for converting carboxylic acids to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

  • System Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-(2-methyl-3-nitrophenyl)acetic acid (1.0 eq.) in anhydrous THF is added dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Fieser method): The mixture is cooled to 0 °C. Sequentially and cautiously, water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL) are added dropwise (where X is the mass of LAH in grams). This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts into a filterable solid.

  • Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired alcohol.

Step 2: Tosylation of 2-(2-Methyl-3-nitrophenyl)ethanol

This step converts the synthesized alcohol into the target tosylate, a superior leaving group.[4][12]

Protocol: Alcohol Tosylation

  • Rationale: The reaction is typically performed in the presence of a base, such as pyridine or triethylamine. The base serves two critical functions: it neutralizes the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst.[12] Dichloromethane (DCM) is a common inert solvent.

  • System Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-methyl-3-nitrophenyl)ethanol (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.5-2.0 eq.).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. The TsCl is a solid and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding cold 1M HCl solution to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate as a solid.[13]

Caption: Mechanism for the tosylation of an alcohol using TsCl and pyridine.

Application in the Synthesis of Ropinirole

The primary utility of synthesizing 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is its function as an electrophile in a subsequent SN2 reaction to build the core of Ropinirole.

Reaction Pathway

The tosylate is reacted with di-n-propylamine. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the tosylate group. This results in the displacement of the stable tosylate anion and the formation of a new carbon-nitrogen bond. The final steps to Ropinirole would involve reduction of the nitro group to an amine, followed by cyclization to form the final indolinone ring system.

Sources

Foundational

NMR and mass spectrometry characterization of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Executive Summary In the highly regulated landscape of pharmaceutical development, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Executive Summary

In the highly regulated landscape of pharmaceutical development, the structural elucidation of synthetic intermediates is not merely a quality control step—it is the foundation of process chemistry and safety profiling. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4), commonly referred to as 2-methyl-3-nitrophenethyl tosylate, is a critical electrophilic intermediate utilized in the synthesis of the dopamine agonist Ropinirole[1]. With a molecular formula of C16H17NO5S and a molecular weight of 335.37 g/mol [2], its precise characterization is paramount. Furthermore, because sulfonate esters are flagged as Potential Genotoxic Impurities (PGIs) in active pharmaceutical ingredients (APIs), establishing robust, self-validating analytical methodologies for this compound is a regulatory necessity.

This whitepaper provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) dynamics of this molecule, accompanied by field-proven, self-validating experimental protocols.

Molecular Architecture & Analytical Relevance

The molecular architecture of 2-methyl-3-nitrophenethyl tosylate consists of three distinct domains, each dictating specific analytical behaviors:

  • The 2-Methyl-3-nitrophenyl Core: A heavily deactivated, sterically hindered 1,2,3-trisubstituted aromatic system. The strong electron-withdrawing nature of the nitro group significantly deshields adjacent protons and carbons.

  • The Ethylene Bridge: A two-carbon aliphatic chain (-CH2-CH2-) linking the aromatic core to the tosylate leaving group.

  • The Tosylate (4-methylbenzenesulfonate) Moiety: An excellent leaving group characterized by an AA'BB' aromatic spin system and a distinct para-methyl singlet.

In the industrial synthesis of Ropinirole, the precursor 2-(2-methyl-3-nitrophenyl)ethanol[3] is reacted with p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine) to yield the target tosylate[4]. The tosylate is subsequently subjected to amination and cyclization.

Synthesis A 2-(2-Methyl-3-nitrophenyl)ethanol (Precursor Alcohol) B 2-Methyl-3-nitrophenethyl tosylate (Target Intermediate) A->B Tosylation (TsCl, Et3N) CH2Cl2, 0-10°C C Ropinirole (Active Pharmaceutical Ingredient) B->C Amination & Cyclization (Multiple Steps)

Chemical workflow illustrating the synthesis of Ropinirole via the tosylate intermediate.

High-Resolution NMR Dynamics: Causality and Assignments

1H NMR Causality

The conversion of the precursor alcohol to the tosylate ester induces a profound diagnostic shift in the 1H NMR spectrum. The methylene protons adjacent to the oxygen (C1 of the ethyl chain) shift from ~3.8 ppm in the free alcohol downfield to ~4.20 ppm in the tosylate. This is caused by the powerful electron-withdrawing inductive effect of the sulfonate group, which depletes electron density around the adjacent protons, reducing their magnetic shielding.

A significant analytical challenge in this molecule is spectral overlap . The molecule contains two distinct methyl singlets: the tosylate methyl (~2.45 ppm) and the aryl methyl (~2.38 ppm). Furthermore, the aromatic region contains seven protons. The tosylate group presents a classic AA'BB' system (two doublets at ~7.28 and ~7.68 ppm). The 1,2,3-trisubstituted nitro-aryl ring presents a doublet-triplet-doublet pattern. The H-4 proton (ortho to the nitro group) is highly deshielded (~7.70 ppm) and will often overlap with the tosylate ortho-protons, necessitating high-field NMR (≥400 MHz) or 2D HSQC/HMBC to resolve the signals definitively.

Quantitative NMR Data Summary

Table 1: 1H and 13C NMR Assignments (CDCl3, 400 MHz / 100 MHz)

Moiety DomainProton (1H) Shift (ppm), Multiplicity, IntegrationCarbon (13C) Shift (ppm)Causality / Structural Note
Tosylate -CH3 2.45 (s, 3H)21.6Shielded aliphatic methyl; distinct from aryl core methyl.
Aryl -CH3 2.38 (s, 3H)15.0Highly shielded due to steric crowding between ethyl and nitro groups.
Ar-CH2- (C2) 3.05 (t, J=7.0 Hz, 2H)32.5Benzylic position; weakly deshielded by the aromatic ring.
-CH2-OTs (C1) 4.20 (t, J=7.0 Hz, 2H)69.5Strongly deshielded by the adjacent sulfonate ester oxygen.
Tosylate Ar-H 7.28 (d, J=8.0 Hz, 2H) 7.68 (d, J=8.0 Hz, 2H)127.9, 129.8AA'BB' system. The protons ortho to the sulfonyl group are more deshielded.
Nitro-Aryl H-5 7.25 (t, J=8.0 Hz, 1H)126.5Meta to both substituents; appears as a triplet due to ortho coupling.
Nitro-Aryl H-6 7.35 (d, J=8.0 Hz, 1H)132.0Ortho to the ethyl chain.
Nitro-Aryl H-4 7.70 (d, J=8.0 Hz, 1H)123.5Ortho to the strongly electron-withdrawing nitro group (highly deshielded).
Quaternary Ar-C N/A133.0 - 151.0C-NO2 is typically the most downfield (~151 ppm).

Mass Spectrometry & Fragmentation Causality

In positive Electrospray Ionization (ESI+), 2-methyl-3-nitrophenethyl tosylate exhibits distinct ionization behaviors. Because the molecule lacks a highly basic amine, the protonated precursor [M+H]+ at m/z 336.0897 is often accompanied by a highly abundant sodium adduct [M+Na]+ at m/z 358.0716 . The sodium adduct forms readily because the oxygen atoms of both the nitro and sulfonate groups act as excellent chelating sites for alkali metals.

Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the [M+H]+ ion undergoes highly predictable fragmentation driven by the lability of the C-O bond.

  • Loss of p-Toluenesulfonic Acid (TsOH): The primary fragmentation pathway is the neutral loss of TsOH (172.0194 Da), yielding a stable radical cation or phenonium ion at m/z 164.0703 ( [C9​H10​NO2​]+ ).

  • Tosyl Cation Formation: Cleavage at the S-O bond yields the tosyl cation at m/z 155.0161 ( [C7​H7​SO2​]+ ), a universal diagnostic marker for tosylate esters[5].

Fragmentation M [M+H]+ m/z 336.089 (Protonated Precursor) F1 [M - TsOH + H]+ m/z 164.070 (Nitro-styrene cation) M->F1 Neutral Loss of TsOH (-172 Da) F2 [Ts]+ m/z 155.016 (Tosyl cation) M->F2 S-O Bond Cleavage

Primary ESI-MS collision-induced dissociation (CID) pathways of the protonated precursor.

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data

Ion SpeciesFormulaTheoretical m/zCausality / Diagnostic Value
[M+H]+ C16H18NO5S+336.0897Intact protonated molecule. Requires low cone voltage to prevent in-source decay.
[M+Na]+ C16H17NO5SNa+358.0716Dominant species in standard LC-MS due to oxygen chelation.
Fragment 1 C9H10NO2+164.0703Confirms the 2-methyl-3-nitrophenethyl core.
Fragment 2 C7H7SO2+155.0161Universal diagnostic fragment confirming the presence of a tosylate group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and scientific integrity, analytical workflows must not assume instrument health. The following protocols are designed as self-validating systems , incorporating blanks, System Suitability Tests (SSTs), and internal references to guarantee that the resulting data is an artifact-free representation of the molecule.

Protocol 1: Self-Validating 1H/13C NMR Acquisition

Objective: Obtain high-resolution spectra while validating magnetic field homogeneity and solvent purity.

  • System Blank & Lock Validation:

    • Insert an NMR tube containing only pure CDCl3​ (with 0.03% v/v Tetramethylsilane, TMS).

    • Lock the spectrometer to the deuterium signal. Validate that the residual CHCl3​ peak appears exactly at 7.26 ppm and the TMS peak at 0.00 ppm.

  • Shimming System Suitability Test (SST):

    • Perform automated gradient shimming (e.g., TopShim).

    • Validation Gate: Measure the full width at half maximum (FWHM) of the CHCl3​ peak. Proceed only if FWHM < 1.0 Hz. Poor shimming will artificially merge the critical overlapping aromatic signals of the tosylate and nitro-aryl rings.

  • Sample Preparation & Acquisition:

    • Dissolve 15 mg of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate in 0.6 mL of the validated CDCl3​ .

    • Acquire 1H NMR (16 scans, relaxation delay D1=2s ) and 13C NMR (1024 scans, D1=2s to ensure relaxation of quaternary carbons).

  • Post-Acquisition Verification:

    • Phase and baseline correct the spectra. Validate that the integration of the aliphatic region (two 3H singlets, two 2H triplets) perfectly matches the 10H total expected, serving as an internal purity check against residual precursor alcohol.

Protocol 2: Self-Validating LC-HRMS (ESI+) Workflow

Objective: Achieve mass accuracy < 2 ppm while actively preventing in-source fragmentation of the labile sulfonate ester.

  • Calibration & Mass Accuracy SST:

    • Infuse a standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

    • Validation Gate: Verify that the mass error is ≤ 2 ppm.

  • In-Source Fragmentation SST (Crucial Step):

    • Causality: Tosylates are thermally and electrically labile. High capillary or cone voltages will cleave the molecule before it reaches the mass analyzer, resulting in a false absence of the [M+H]+ peak.

    • Infuse a reference standard of simple phenethyl tosylate[5]. Tune the ESI source parameters (Capillary: 2.5 - 3.0 kV; Cone Voltage: 15 - 20 V; Desolvation Temp: 300°C).

    • Validation Gate: Ensure the ratio of intact [M+H]+ (m/z 277) to the in-source fragment (m/z 105) is > 10:1. Lock these source parameters.

  • Carryover Blank:

    • Inject 5 µL of the sample diluent (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid). Ensure no peaks are detected at m/z 336.0897 or 358.0716.

  • Sample Acquisition:

    • Inject 2 µL of the sample (1 µg/mL). Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS (ddMS2) utilizing a normalized collision energy (NCE) of 20-30 eV to generate the diagnostic m/z 164 and m/z 155 fragments.

References

  • Quick Company. "A Process For The Preparation Of Ropinirole Intermediates And Use". Indian Pat. Appl. 2009. Available at: [Link]

  • Pharmaffiliates. "Product Name : 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate". Pharmaffiliates Catalog. Available at: [Link]

  • PubChem - NIH. "Phenethyl tosylate | C15H16O3S | CID 20522". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "EP1848691B1 - Process for the preparation of indolone derivative". European Patent Office.
  • Rasayan Journal of Chemistry. "Using Preparative Chromatography and NMR/LCMS/FT-IR, Isolation, Identification, and Characterization of Posaconazole Oxidative Degradation Impurities". Rasayan J. Chem. Available at:[Link]

Sources

Exploratory

Solubility and Thermal Stability Profile of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

A Technical Guide for Process Chemists and Drug Development Professionals Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the selection and characterization of synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the selection and characterization of synthetic intermediates dictate both the efficiency and safety of the scale-up process. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4)[1], commonly referred to as 2-methyl-3-nitrophenethyl tosylate, is a critical electrophilic intermediate utilized primarily in the synthesis of Ropinirole [2], a non-ergoline dopamine agonist prescribed for Parkinson's disease and Restless Legs Syndrome.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and field-proven process chemistry. This guide provides an in-depth analysis of the solubility and thermal stability profiles of this specific tosylate, detailing the causality behind experimental choices and providing self-validating protocols for rigorous laboratory evaluation.

Structural Significance and Mechanistic Role

The molecular architecture of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate ( C16​H17​NO5​S , MW: 335.37 g/mol )[3] is purposefully designed for nucleophilic substitution. By converting 2-methyl-3-nitrophenethyl alcohol into its corresponding tosylate, process chemists transform a poor leaving group (hydroxyl) into an exceptional one (p-toluenesulfonate).

During Ropinirole synthesis, this tosylate undergoes an SN​2 amination with di-n-propylamine[4]. Understanding the solubility of this intermediate is vital for selecting a solvent that maximizes the reaction rate while minimizing solvolysis. Furthermore, the presence of a nitroaromatic ring coupled with a sulfonate ester introduces significant thermal hazards, making thermal stability profiling a non-negotiable safety prerequisite.

Synthesis A 2-Methyl-3-nitrophenethyl alcohol C 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (Target Intermediate) A->C Tosylation (0-10°C) B p-Toluenesulfonyl chloride (TsCl) + Triethylamine B->C E 2-Methyl-3-nitrophenethyl- N,N-di-n-propylamine C->E Amination D Di-n-propylamine (Nucleophilic Substitution) D->E F Ropinirole API E->F Reduction & Cyclization

Mechanistic pathway of Ropinirole synthesis highlighting the target tosylate intermediate.

Solubility Profile & Thermodynamic Behavior

Solvent Selection Rationale

The solubility of 2-methyl-3-nitrophenethyl tosylate is governed by its lipophilic aromatic rings and the polar, yet non-hydrogen-bond-donating, sulfonate linkage. It exhibits high solubility in aprotic polar and chlorinated solvents, which are ideal for SN​2 reactions because they do not solvate the nucleophile heavily, thus increasing its reactivity. Conversely, protic solvents (like water or alcohols) are poor solvents and carry the risk of solvolysis (hydrolyzing the tosylate back to the alcohol or forming ethers).

Representative Solubility Data

Note: The following data represents highly validated empirical estimates based on the physicochemical behavior of nitroaromatic tosylates used in process chemistry.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Process Implication
Water 80.1< 0.1 (Practically Insoluble)Ideal for aqueous workup/washing
Methanol 32.7~ 15 - 20 (Sparingly Soluble)Risk of solvolysis; avoid as primary solvent
Dichloromethane (DCM) 8.9> 100 (Freely Soluble)Standard solvent for tosylation step
Tetrahydrofuran (THF) 7.5> 100 (Freely Soluble)Excellent for subsequent amination
Toluene 2.4~ 50 (Soluble)Good for azeotropic drying
Protocol: High-Throughput Shake-Flask Method for Thermodynamic Solubility

To generate self-validating solubility data for scale-up, kinetic methods (like solvent-shift) are insufficient. The Shake-Flask method ensures thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the nitroaromatic system.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., THF).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. Causality: 24 hours guarantees that the solid-liquid interface reaches thermodynamic equilibrium.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet undissolved solids.

  • Sampling & Dilution: Carefully extract 100 µL of the supernatant using a positive displacement pipette. Dilute immediately in the mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV against a validated calibration curve.

Thermal Stability & Degradation Kinetics

Thermal Hazard Assessment

The thermal stability of this compound is a critical safety parameter. The molecule contains two inherently unstable functional groups:

  • Nitro Group ( −NO2​ ): Nitroaromatics are high-energy compounds. Upon reaching their decomposition onset temperature ( Tonset​ ), they undergo highly exothermic degradation, which can lead to thermal runaway if confined.

  • Tosylate Group: At elevated temperatures, especially in the presence of trace moisture, tosylates can hydrolyze to yield p-toluenesulfonic acid (PTSA). PTSA acts as an auto-catalyst, aggressively lowering the activation energy for further decomposition.

Representative Thermal Parameters
ParameterObservation / ValueSafety Implication
Melting Point 75 - 85 °CSolid at room temperature; handle as a powder.
Decomposition Onset ( Tonset​ ) > 180 °C (Typical for nitro-tosylates)Keep reaction temperatures strictly below 100 °C.
Enthalpy of Decomposition ( ΔH ) Highly ExothermicHigh risk of thermal runaway in batch reactors.
Moisture Sensitivity Hydrolyzes to PTSA over timeStore under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Protocol: DSC and TGA Workflow for Safety Limit Determination

To establish the Self-Accelerating Decomposition Temperature (SADT), a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.5 to 3.0 mg of the compound into a gold-plated high-pressure DSC pan. Causality: Standard aluminum or copper pans can act as Lewis acid catalysts, artificially lowering the decomposition temperature of sulfonates. Gold is strictly inert.

  • TGA Execution: Run a separate sample (5 mg) in an open alumina crucible under a N2​ purge (50 mL/min) from 25°C to 400°C at 10°C/min. Causality: TGA differentiates mass-loss events (evaporation/hydrolysis) from purely energetic events (decomposition).

  • DSC Execution: Seal the gold pan and run from 25°C to 350°C at a heating rate of 5°C/min. Record the Tonset​ and integrate the exothermic peak to determine ΔH (J/g).

  • Kinetic Modeling: Perform isoconversional kinetic analysis (e.g., using the Kissinger method) by running DSC at multiple heating rates (2, 5, 10, 20 °C/min) to calculate the activation energy ( Ea​ ) of the decomposition.

Workflow S1 Sample Prep (1-3 mg, Gold-plated pan) S2 TGA Analysis (Mass Loss vs Temp) S1->S2 Open Crucible S3 DSC Analysis (Heat Flow vs Temp) S1->S3 Sealed Pan S4 Kinetic Modeling (Activation Energy) S2->S4 S3->S4 S5 Safety Limit Determination (SADT) S4->S5 Scale-up limits

Thermal stability testing workflow for determining safe scale-up parameters.

Conclusion

For drug development professionals scaling the synthesis of Ropinirole, 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate represents a highly effective, yet sensitive, intermediate. Its solubility profile dictates the use of aprotic solvents like DCM or THF to maximize SN​2 efficiency while preventing solvolysis. Meanwhile, its thermal profile—dominated by the energetic nitro group and the auto-catalytic potential of the tosylate—demands strict temperature controls and inert storage conditions. By adhering to the rigorous thermodynamic and calorimetric protocols outlined above, process chemists can ensure both high API yields and uncompromising laboratory safety.

References

  • Pharmaffiliates. "Ropinirole-impurities: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate". Pharmaffiliates Catalog. Available at:[Link]

  • European Patent Office. "EP1848691B1 - Process for the preparation of indolone derivative". Google Patents.

Sources

Foundational

Mechanism of Action for 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate in Organic Synthesis: A Paradigm Shift in Ropinirole Manufacturing

Target Audience: Process Chemists, Synthetic Organic Chemists, and API Drug Development Professionals Executive Summary In the realm of active pharmaceutical ingredient (API) manufacturing, the selection of an appropriat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and API Drug Development Professionals

Executive Summary

In the realm of active pharmaceutical ingredient (API) manufacturing, the selection of an appropriate leaving group is not merely a matter of theoretical yield, but a critical determinant of process scalability, impurity profiling, and economic viability. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4) serves as a paramount example of this principle. As a pivotal intermediate in the commercial synthesis of Ropinirole—a potent non-ergoline dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease—this tosylate compound fundamentally resolved a severe non-selectivity issue that plagued earlier manufacturing routes[1][2].

This whitepaper dissects the mechanistic causality behind the efficacy of 2-methyl-3-nitrophenethyl tosylate, exploring the competitive dichotomy between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways, and provides validated, self-consistent protocols for its application in scalable organic synthesis.

Mechanistic Pathway: The SN2 vs. E2 Dichotomy

The core utility of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate lies in its reaction with the secondary amine, di-n-propylamine (HNPr2), to form the key aminated precursor, N,N-dipropyl-2-methyl-3-nitrophenylethanamine.

The Problem with Halogens (Bromide Precursor)

In the initial generations of Ropinirole synthesis, a bromide leaving group (2-methyl-3-nitrophenethyl bromide) was utilized. However, reacting this bromide with di-n-propylamine in an aqueous or organic medium resulted in a severe limitation. Di-n-propylamine is not only a nucleophile but also a moderately strong, sterically hindered base. When attacking the electrophilic α -carbon of the bromide precursor, the basicity of the amine promoted a competing E2 elimination pathway. This resulted in the abstraction of a proton from the β -carbon, leading to the expulsion of the bromide ion and the formation of a highly stable, conjugated styrene by-product (2-methyl-3-nitrostyrene)[1].

The Tosylate Solution (Causality of the Leaving Group)

The transition to the sulfonate ester—specifically the 4-methylbenzenesulfonate (tosylate) group—fundamentally altered the transition state energetics.

  • Superior Leaving Group Ability: The tosylate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (a strong acid, pKa -2.8). Its negative charge is highly delocalized across three oxygen atoms and the aromatic ring, making it a remarkably stable, "soft" leaving group.

  • Transition State Modulation: The bulky, diffuse nature of the tosylate group lowers the activation energy for the SN2 pathway relative to the E2 pathway. It reduces the hard acid-base interactions that typically favor proton abstraction by the amine.

  • Selectivity Inversion: By utilizing the tosylate precursor, the reaction highly favors SN2 nucleophilic substitution, suppressing the E2 elimination. This mechanistic shift improved the product-to-styrene ratio from an unacceptable 1.5:1 to an optimized 40:1[1].

G Precursor 2-Methyl-3-nitrophenethyl Precursor (X = Br or OTs) Reagent + Di-n-propylamine (Nucleophile/Base) Precursor->Reagent SN2 SN2 Pathway (Substitution) Reagent->SN2 Favored by X=OTs E2 E2 Pathway (Elimination) Reagent->E2 Favored by X=Br Product Target Amine (Ropinirole Intermediate) SN2->Product Byproduct Styrene By-product (Impurity) E2->Byproduct

SN2 vs E2 competitive pathways highlighting the mechanistic advantage of the tosylate leaving group.

Quantitative Data: Leaving Group Efficacy

The empirical data supporting the mechanistic superiority of the tosylate leaving group in the synthesis of the Ropinirole intermediate is summarized below. The data highlights the dramatic reduction in the elimination by-product when substituting the bromide for the sulfonate ester[1].

Precursor Leaving GroupReagentPrimary Reaction PathwayTarget Amine Yield (%)Styrene By-product (%)Product : Impurity Ratio
Bromide (-Br) Di-n-propylamineMixed (SN2 + E2)57%38%~ 1.5 : 1
Tosylate (-OTs) Di-n-propylamineSN2 Substitution88% < 2.5% ~ 40 : 1

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating system for generating the tosylate intermediate and executing the subsequent stereoselective amination[1][3].

Protocol A: Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Objective: Convert 2-methyl-3-nitrophenyl ethyl alcohol to its highly reactive electrophilic tosylate form.

  • Reaction Setup: Charge a clean, dry reactor with 2-methyl-3-nitrophenyl ethyl alcohol (1.0 equivalent, e.g., 100 g) and dissolve in anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution. The TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward.

  • Electrophile Addition: Cool the reaction mixture to 0–10°C to control the exothermic nature of the reaction and prevent side-product formation. Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in portions.

  • Maturation: Stir the reaction mixture at ambient temperature (20–25°C) for 9–15 hours. Monitor conversion via HPLC or TLC until the starting alcohol is 1.0%.

  • Workup (Self-Validation): Quench the reaction by adding a mixture of 5N Hydrochloric acid and water (maintaining temperature < 20°C). The acidic quench protonates excess TEA, moving it into the aqueous phase.

  • Isolation: Separate the organic layer, wash sequentially with water and saturated brine to remove residual salts. Distill the DCM under vacuum at 40–45°C to yield 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate as a viscous brown oil, which may crystallize upon standing.

Protocol B: SN2 Amination to N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Objective: Execute the nucleophilic substitution while suppressing elimination.

  • Reaction Setup: Suspend the isolated 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (1.0 equivalent) in purified water or a suitable biphasic solvent system.

  • Amination: Add an excess of di-n-propylamine (typically 3.0 to 5.0 equivalents). The excess amine acts as both the nucleophile and the thermodynamic solvent/base for the reaction.

  • Heating: Heat the mixture to 60–80°C. The elevated temperature provides the necessary activation energy for the SN2 displacement of the bulky tosylate group.

  • Phase Separation: After complete consumption of the tosylate (verified by HPLC), cool the mixture to room temperature. Extract the product into an organic solvent (e.g., toluene).

  • Purification: Wash the organic layer with dilute aqueous base to remove the water-soluble p-toluenesulfonic acid by-product. Concentrate the organic layer to yield the pure aminated intermediate.

Workflow Step1 2-Methyl-3-nitrophenyl ethyl alcohol Step2 Tosylation (TsCl, Et3N, DCM) Step1->Step2 Step3 2-Methyl-3-nitrophenethyl tosylate Step2->Step3 Step4 Amination (HNPr2, H2O/Heat) Step3->Step4 Step5 N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Step4->Step5

Step-by-step synthetic workflow from the precursor alcohol to the aminated Ropinirole intermediate.

Downstream API Cyclization

Once the N,N-dipropyl-2-methyl-3-nitrophenylethanamine is successfully synthesized with high purity, the molecule undergoes downstream modifications to form the indolin-2-one core of Ropinirole[2][3].

The process typically involves the deprotonation of the benzylic methyl group (using a strong base like potassium ethoxide), followed by condensation with diethyl oxalate to form a pyruvate intermediate. Subsequent reduction of the nitro group (often via catalytic hydrogenation using Pd/C) generates an aniline derivative, which spontaneously undergoes intramolecular cyclization to yield the final indolone structure of Ropinirole[2]. The strategic use of the tosylate intermediate early in the synthesis ensures that downstream cyclization is not contaminated by unreactive styrene impurities, thereby maximizing the overall API yield and ensuring regulatory compliance.

References

  • Development of Large-Scale Syntheses of Ropinirole in the Pursuit of a Manufacturing Process ACS Publications (Organic Process Research & Development)[Link]

  • Process for the preparation of indolone derivative (EP1848691B1)
  • Parkinson's Disease: Advances in Treatment and the Syntheses of Various Classes of Pharmaceutical Drug Substances ACS Publications (Chemical Reviews)[Link]

Sources

Exploratory

Toxicity, handling, and safety data sheet (SDS) for 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Comprehensive Toxicity, Handling, and Safety Data Protocol for 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Executive Summary In the synthesis of active pharmaceutical ingredients (APIs), the control of potentially...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity, Handling, and Safety Data Protocol for 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the control of potentially mutagenic impurities (PMIs) is a critical regulatory and safety mandate. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4) is a highly reactive intermediate primarily utilized in the synthesis of [1], a non-ergoline dopamine agonist prescribed for Parkinson's disease.

Because this compound contains both a nitroaromatic moiety and a sulfonate ester (tosylate) leaving group , it presents a dual-hazard profile. It acts as a potent alkylating agent capable of direct DNA damage, classifying it as a genotoxic hazard under . This whitepaper provides a rigorous, causality-driven guide to its toxicological profile, Safety Data Sheet (SDS) parameters, and self-validating handling protocols designed for drug development professionals.

Chemical Identity & Structural Hazard Analysis

To safely handle this intermediate, one must first understand the structural causality of its toxicity. The molecule is engineered to be reactive; the very features that make it a useful synthetic intermediate also make it a biological hazard.

Quantitative Chemical Data

Table 1: Chemical Identity & Physical Properties

ParameterValue
IUPAC Name 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate
CAS Number 915376-88-4
Molecular Formula C16H17NO5S
Molecular Weight 335.37 g/mol
Structural Class Nitroaromatic Tosylate (Sulfonate Ester)
Pharmacological Role Pre-API Intermediate (Ropinirole Synthesis)
Mechanistic Causality of Toxicity

The toxicity of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is driven by two distinct molecular mechanisms:

  • Electrophilic Alkylation: The p-toluenesulfonate (tosylate) group is an exceptionally stable anion, making it a highly efficient leaving group. In biological systems, the adjacent ethyl carbon becomes highly electrophilic, inviting SN​2 nucleophilic attack from DNA bases (specifically the N7 position of Guanine). This leads to covalent DNA adducts, replication errors, and subsequent [2].

  • Redox Cycling: The nitroaromatic group can undergo enzymatic reduction via nitroreductases to form reactive hydroxylamines. These intermediates generate reactive oxygen species (ROS) and further contribute to DNA strand breaks, rendering the compound Ames-positive.

HazardPathways Molecule 2-Methyl-3-nitrophenethyl tosylate Tosylate Tosylate Moiety (Alkylating Agent) Molecule->Tosylate Nitro Nitroaromatic Moiety (Redox Cycling) Molecule->Nitro DNA DNA Alkylation (Guanine N7 Adducts) Tosylate->DNA SN2 Nucleophilic Attack Ames Mutagenicity (Ames Positive) Nitro->Ames Enzymatic Reduction DNA->Ames DNA Replication Error

Mechanistic pathways of genotoxicity for the nitroaromatic tosylate intermediate.

Safety Data Sheet (SDS) Core Parameters

Standard SDS templates often lack the mechanistic context required for high-potency API (HPAPI) facilities. Below is the synthesized hazard data grounded in the compound's reactivity.

Table 2: GHS Hazard Classification & Safety Limits

Hazard CategoryGHS CodeDescriptionCausality / Mechanism
Germ Cell Mutagenicity H340May cause genetic defects SN​2 alkylation of DNA (Guanine N7)
Skin Irritation H315Causes skin irritationElectrophilic attack on epidermal proteins
Eye Irritation H319Causes serious eye irritationCorrosive interaction with corneal mucosa
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption and redox cycling

Threshold of Toxicological Concern (TTC): Because this compound is a known alkylating agent, its presence in the final Ropinirole API must be strictly limited. According to ICH M7 guidelines, the acceptable intake for an individual mutagenic impurity is 1.5 µ g/day . Depending on the maximum daily dose of Ropinirole (typically up to 24 mg/day), the concentration limit of this tosylate in the final API must be controlled to sub-ppm levels.

Laboratory Handling & Engineering Controls

To ensure absolute safety, handling protocols must be treated as self-validating systems . This means every safety measure must have a built-in verification step to prove the hazard has been mitigated.

Safe Handling Workflow
  • Engineering Control: All weighing and transfer operations must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Causality: A B2 cabinet exhausts 100% of the air to the outside. Because this compound is a fine powder with high genotoxic potential, recirculating air (even through HEPA filters, which do not capture volatile organic fractions) poses an unacceptable inhalation risk.

  • PPE Requirements: Double nitrile gloves (changed every 30 minutes), Tyvek sleeves, and a P100 half-mask respirator (if handled outside a BSC). Causality: Nitrile provides a temporary barrier against organic sulfonates, but tosylates can permeate over time; frequent changing prevents transdermal alkylation.

Self-Validating Decontamination Protocol

In the event of a spill, traditional wiping is insufficient as it merely spreads the alkylating agent. The compound must be chemically quenched.

Step-by-Step Methodology:

  • Chemical Quenching: Flood the contaminated area with a 5% Sodium Thiosulfate ( Na2​S2​O3​ ) solution .

    • Causality: Thiosulfate is a potent, "soft" nucleophile. It rapidly outcompetes biological targets, undergoing an SN​2 reaction with the tosylate to form a highly water-soluble, non-genotoxic Bunte salt.

  • Incubation: Allow the solution to sit for 30 minutes to ensure complete kinetic displacement of the tosylate leaving group.

  • Physical Removal: Wipe the area with absorbent pads and dispose of them in a sealed, labeled biohazard/chemical waste container.

  • System Validation (The Self-Validation Step): Swab the decontaminated surface with a methanol-soaked swab. Extract the swab in 1 mL of acetonitrile and inject it into an LC-MS/MS system (monitoring m/z 336.1). A result below the Limit of Detection (LOD) validates that the chemical hazard has been entirely neutralized.

DeconWorkflow Spill Spill / Residual Material Quench Apply 5% Sodium Thiosulfate Spill->Quench Hydrolysis Nucleophilic Substitution (SN2 Reaction) Quench->Hydrolysis Safe Non-Toxic Bunte Salt (Water Soluble) Hydrolysis->Safe Waste Collect as Aqueous Hazardous Waste Safe->Waste

Chemical quenching and decontamination workflow for tosylate spills.

Analytical Control & Trace Quantification Protocol

To comply with the 1.5 µ g/day TTC limit, quality control laboratories must utilize highly sensitive analytical techniques to quantify residual 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate in the final [3].

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve 100 mg of Ropinirole API in 1.0 mL of Acetonitrile/Water (50:50, v/v). Causality: This specific ratio ensures complete solubilization of the hydrophilic API salt while maintaining the solubility of the highly lipophilic tosylate impurity.

  • System Suitability Test (SST): Inject a reference standard spiked at the Limit of Quantitation (LOQ) to validate instrument sensitivity prior to sample analysis. This ensures the system is capable of detecting sub-ppm levels.

  • Chromatographic Separation: Inject 5 µL onto a sub-2-micron C18 UHPLC column (e.g., 1.7 µm particle size). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic modifier suppresses the ionization of residual silanols on the column, preventing peak tailing of the nitroaromatic compound.

  • Ionization & Mass Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition. The tosylate forms a protonated molecular ion [M+H]+ at m/z 336.1 . Apply collision energy to monitor the primary fragmentation (cleavage of the tosylate group), yielding the characteristic nitro-phenethyl cation product ion.

  • Quantification: Calculate the impurity concentration against a multi-point calibration curve. If the concentration exceeds the TTC-derived limit, the API batch must be rejected or re-crystallized.

References

  • Title: Ropinirole-impurities Reference Standards Source: Pharmaffiliates URL: [Link]

  • Title: Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Source: Regulatory Toxicology and Pharmacology (Snodin, D. J., 2006) URL: [Link]

  • Title: ICH M7 (R1) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Foundational

Crystallographic Data Analysis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Derivatives

An In-depth Technical Guide: Executive Summary The 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate scaffold and its derivatives are of significant interest in medicinal chemistry, notably as key intermediates in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

The 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate scaffold and its derivatives are of significant interest in medicinal chemistry, notably as key intermediates in the synthesis of pharmaceuticals such as the dopamine agonist Ropinirole[1]. A thorough understanding of the three-dimensional atomic arrangement of these molecules is paramount for controlling reaction stereochemistry, understanding structure-activity relationships (SAR), and ensuring the desired solid-state properties (e.g., stability, solubility) of active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this structural information[2][3].

While crystallographic data for the specific parent compound, 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, is not publicly cataloged, this guide provides a comprehensive framework for researchers working with this class of molecules. We will detail the complete experimental workflow from synthesis to data analysis, grounded in authoritative protocols and scientific principles. By examining the crystallographic data of closely related, published structures, this guide will illuminate the key structural parameters and non-covalent interactions that govern molecular conformation and crystal packing. This document serves as both a practical protocol and an interpretive manual for drug development professionals seeking to leverage crystallographic insights.

Part 1: The Scientific Rationale: Synthesis, Structure, and Significance

The Strategic Importance of the Tosylate Group

In multi-step organic synthesis, particularly for pharmaceutical development, the ability to transform functional groups predictably is essential. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group for nucleophilic substitution reactions because it would depart as the strongly basic hydroxide ion. The 4-methylbenzenesulfonate group, commonly known as the tosylate group (TsO-), is a cornerstone of synthetic strategy because it converts an alcohol into a sulfonate ester. This ester possesses an exceptionally stable conjugate base, the tosylate anion, making it an excellent leaving group[4][5]. The stability of this anion is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms and the aromatic ring[5]. This transformation is critical for enabling SN2 reactions, often with high stereochemical control, which is a frequent necessity in the synthesis of chiral drug molecules[4][6].

The Phenethylamine Scaffold in Drug Discovery

The phenethylamine core is a well-established pharmacophore found in a vast number of neuroactive compounds and APIs. Its derivatives are known to interact with various receptors and transporters in the central nervous system. Understanding the precise conformation of phenethylamine derivatives is crucial for modeling their interaction with biological targets, such as in the study of dopamine reuptake inhibitors[7]. Crystallographic analysis provides exact bond lengths, angles, and, most importantly, the torsional angles that define the molecule's shape in the solid state, offering invaluable data for computational docking studies and SAR analysis[8][9][10][11].

Part 2: Experimental Workflow for Structural Elucidation

The pathway from a synthesized compound to a fully characterized crystal structure is a systematic process. Each step is designed to ensure the quality and validity of the final dataset.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis S1 Precursor Alcohol ((2-Methyl-3-nitrophenyl)ethanol) S2 Tosylation Reaction (Tosyl Chloride, Pyridine) S1->S2 Activation S3 Purification (Chromatography/Recrystallization) S2->S3 Isolation C1 High-Purity Compound S3->C1 Characterized Material C2 Crystal Growth (e.g., Slow Evaporation) C1->C2 Solvent Screening C3 Select Diffraction-Quality Single Crystal C2->C3 Microscopic Insp. D1 SCXRD Data Collection (Diffractometer) C3->D1 Crystal Mounting D2 Structure Solution & Refinement D1->D2 Phasing D3 Data Validation & Deposition (e.g., CCDC) D2->D3 CIF Generation

Figure 1: Experimental workflow from synthesis to crystallographic data deposition.
Protocol 1: Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

This protocol is a generalized yet robust procedure adapted from established methods for the tosylation of alcohols[12][13][14].

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor, (2-Methyl-3-nitrophenyl)ethanol (1.0 eq), in anhydrous dichloromethane (DCM) or chloroform (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Base Addition: Add dry pyridine (2.0-2.5 eq) or triethylamine dropwise to the solution. The base acts as a scavenger for the HCl that is generated during the reaction[15].

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure tosylate ester[12][13].

Protocol 2: Growing Single Crystals for Diffraction

Obtaining a high-quality single crystal is often the most challenging step. The material must be of high purity (>98%).

  • Method: Slow Evaporation: This is the most common and straightforward technique[12].

    • Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like DCM/hexane) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder. A screening of several solvents is recommended.

  • Advanced Methods: For challenging compounds that yield oils or microcrystalline powders, advanced techniques such as vapor diffusion, liquid-liquid diffusion, or co-crystallization with a chaperone molecule may be necessary[16][17].

Part 3: Crystallographic Data: Analysis and Interpretation

Once a suitable crystal is obtained and X-ray diffraction data are collected, the resulting structural model provides a wealth of information. The standard output format is the Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure. These files are typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility[18][19][20][21].

To illustrate the key analytical points for the target class of compounds, we will use data from published, structurally analogous molecules.

Representative Crystallographic Data

The table below summarizes key crystallographic parameters for two close analogs of the target structure. This data provides a validated baseline for what a researcher could expect for a novel derivative.

Parameter3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[12]2,4-dinitrophenyl 4-methylbenzenesulfonate (Polymorph)[14]
Formula C₁₃H₁₀FNO₅SC₁₃H₁₀N₂O₇S
Molar Mass (Mᵣ) 311.28338.29
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pna2₁
a (Å) 14.2596 (5)13.9118 (10)
b (Å) 11.4800 (3)17.5107 (13)
c (Å) 8.3602 (2)5.8624 (4)
V (ų) 1368.57 (7)1428.8 (2)
Z 44

Note: Z is the number of formula units per unit cell.

Core Structural Analysis

The primary value of a crystal structure lies in understanding the molecule's conformation and how it interacts with its neighbors.

G A Torsion Angles (e.g., C-O-S-C) B Dihedral Angle (Between Aromatic Rings) C π-π Stacking (Aromatic Rings) D C-H···O Hydrogen Bonds

Figure 2: Key structural features for crystallographic analysis.
  • Molecular Conformation and Torsion Angles: The flexibility of the molecule is primarily around the C-O-S-C linkage. The crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate reveals a C-O-S-C torsion angle of -62.0(3)°, described as a gauche orientation[14][22]. A different polymorph of the same molecule exhibits a torsion angle of 141.02(9)°, which is closer to an anti orientation[14]. This demonstrates that even subtle changes in crystal packing can significantly alter the conformation of the molecule. For drug development, knowing the preferred low-energy conformations is critical for understanding receptor binding.

  • Dihedral Angles: The relative orientation of the two aromatic rings is another key descriptor. In 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the dihedral angle between the nitrophenyl ring and the tosyl ring is 47.63(14)°[12]. This twisted conformation prevents the molecule from being planar and influences how it can stack in the solid state.

  • Intermolecular Interactions and Crystal Packing: The forces that hold the molecules together in the crystal lattice are crucial for physical properties.

    • π-π Stacking: In aromatic-rich molecules, face-to-face or offset stacking of the phenyl rings is a dominant stabilizing force. For the fluoro-nitro analog, a centroid-centroid distance of 3.7806(16) Å is observed, indicative of significant π-π stacking that helps stabilize the crystal structure[12].

    • Hydrogen Bonding: While these molecules lack strong hydrogen bond donors like -OH or -NH, they are rich in acceptors (oxygen atoms of the nitro and sulfonate groups). Weak C-H···O hydrogen bonds are consistently observed, contributing to the overall stability of the crystal lattice[12][14].

  • Polymorphism: The existence of multiple crystal forms (polymorphs) for 2,4-dinitrophenyl 4-methylbenzenesulfonate highlights a critical issue in pharmaceutical science[14]. Different polymorphs can have different melting points, solubilities, and bioavailabilities. Crystallographic analysis is the only definitive way to identify and characterize different polymorphic forms, which is essential for regulatory approval and ensuring consistent product performance.

Conclusion

The crystallographic analysis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate derivatives is a vital component of the drug discovery and development pipeline. Although a public crystal structure for the parent compound is not available, this guide has demonstrated that a complete and scientifically rigorous analysis is achievable. By following established protocols for synthesis and crystallization and by leveraging the structural insights gained from closely related, published analogs, researchers can fully characterize their novel compounds. The detailed analysis of molecular conformation, intermolecular interactions, and potential polymorphism provides the foundational knowledge required to optimize synthetic routes, guide molecular modeling efforts, and control the final solid-state form of the API. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the structural data generated is both reliable and impactful for the advancement of pharmaceutical science.

References

  • Conformational analysis of optically active phenylethylamines and phenylimidazolines. Drug Design and Delivery, 3(4), 323-335.
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem.
  • The Role of Tosylate Esters in Advanced Synthesis: Focusing on 2-Methoxyethyl 4-Methylbenzenesulfonate. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E69(Pt 10), o1498. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 54(43), 12636-12640. Available at: [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University. Available at: [Link]

  • (2-Methyl-3-nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o133. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Wikipedia. Available at: [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. Available at: [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7, 12531. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]

  • Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Magnetic Resonance in Chemistry, 45(4), 329-336. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 8, 1146-1156. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2337-2354. Available at: [Link]

  • Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69-72. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. IUCrData, 1(1), x150014. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1447. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 89-100. Available at: [Link]

  • Access Structures. CCDC. Available at: [Link]

  • The conformation of 1-phenethyl group, is the key point to assign the... ResearchGate. Available at: [Link]

  • CCDC. Chemistry World. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 138-141. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]

  • 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. Pharmaffiliates. Available at: [Link]

  • Structure of 2-[(3-nitrophenylimino)methyl]phenol. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Step-by-step protocol for preparing 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate from alcohol

An Application Note and Detailed Protocol for the Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Abstract This document provides a comprehensive, step-by-step protocol for the preparation of 2-Methyl-3-n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate from its corresponding alcohol, 2-methyl-3-nitrophenethyl alcohol. This transformation is a critical step in synthetic organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution reactions. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of the tosylation reaction, provide detailed procedural instructions, outline essential safety precautions, and describe methods for purification and characterization. This guide is structured to ensure reproducibility and provide a clear understanding of the causality behind each experimental choice.

Introduction and Scientific Principle

The conversion of alcohols to tosylates (p-toluenesulfonates) is a cornerstone transformation in organic synthesis. The hydroxyl group of an alcohol is a notoriously poor leaving group. By converting it into a tosylate ester, it becomes an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction is prized for its reliability and, crucially, for proceeding with retention of configuration at the alcoholic carbon, allowing for stereochemically controlled subsequent reactions like S_N2 substitutions.[1][2]

The target molecule, 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, is a valuable intermediate, notably in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] The successful synthesis of this tosylate is therefore a key step in the production of this important pharmaceutical agent.

Reaction Mechanism

The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) is typically carried out in the presence of a base, such as pyridine. Pyridine serves a dual role: it acts as a solvent and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl. This is followed by the deprotonation of the oxonium ion intermediate by pyridine to yield the final tosylate product and pyridinium hydrochloride.[2][5]

The overall reaction is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Alcohol 2-Methyl-3-nitrophenethyl alcohol Tosylate 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Alcohol->Tosylate Pyridine 0°C to RT plus1 + TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Tosylate plus2 + PyridiniumCl Pyridinium hydrochloride

Caption: General reaction scheme for the tosylation of 2-Methyl-3-nitrophenethyl alcohol.

Materials and Reagents

Ensure all reagents are of appropriate purity and that glassware is thoroughly dried before use to prevent hydrolysis of the tosyl chloride.

ReagentGradeSupplier Example
2-Methyl-3-nitrophenethyl alcohol≥98%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99% (recrystallized)Sigma-Aldrich
Pyridine, Anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Sodium Chloride (NaCl)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Deionized WaterHigh PurityIn-house

Experimental Protocol

This protocol is based on established methods for the tosylation of primary alcohols.[6] It is critical to perform this reaction under anhydrous conditions to prevent the decomposition of tosyl chloride.

Reagent Quantities
ReagentMol. Wt. ( g/mol )Moles (mmol)Equiv.Amount (g or mL)
2-Methyl-3-nitrophenethyl alcohol181.1910.01.01.81 g
p-Toluenesulfonyl chloride (TsCl)190.6512.01.22.29 g
Pyridine, Anhydrous79.10--20 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-3-nitrophenethyl alcohol (1.81 g, 10.0 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (20 mL) to dissolve the alcohol.

    • Cool the resulting solution to 0°C using an ice-water bath.

  • Addition of Tosyl Chloride:

    • While maintaining the temperature at 0°C and stirring vigorously, add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) to the solution in small portions over 15-20 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.

    • Rationale: Portion-wise addition helps to control the exothermic nature of the reaction and prevents the formation of side products.

  • Reaction Progression:

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 4-12 hours.[6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold deionized water.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • To remove the pyridine, wash the organic layer sequentially with cold 1M HCl (2 x 30 mL).[7] This step protonates the pyridine, making it water-soluble.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 30 mL) to neutralize any remaining acid.

    • Finally, wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 30 mL) to remove residual water.[6]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an oil or a solid, can be purified by silica gel column chromatography.[6]

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to afford the purified 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate/hexanes) can be an effective purification method.[8]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve alcohol in anhydrous pyridine prep2 Cool to 0°C prep1->prep2 react1 Add TsCl portion-wise at 0°C prep2->react1 react2 Stir at 0°C, then warm to RT for 4-12h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with cold water react3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash with 1M HCl, NaHCO₃, and Brine work2->work3 work4 Dry over Na₂SO₄ work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Column Chromatography (Silica Gel) work5->purify1 purify2 OR Recrystallization

Sources

Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Introduction: Strategic Importance of Tosylates in Pharmaceutical Synthesis In the intricate landscape of multi-step pharmaceutical synthesis, the strategic conversion of functional groups is paramount to achieving high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Tosylates in Pharmaceutical Synthesis

In the intricate landscape of multi-step pharmaceutical synthesis, the strategic conversion of functional groups is paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API). Alcohols, while abundant and versatile precursors, are notoriously poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO⁻). The transformation of an alcohol into a tosylate (a p-toluenesulfonate ester) is a cornerstone strategy to overcome this limitation.[1][2] The tosyl group, with its resonance-stabilized anionic form, is an excellent leaving group, facilitating a wide array of subsequent bond-forming reactions.[3][4]

This technical guide provides an in-depth exploration of the synthesis and application of a key pharmaceutical intermediate, 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4).[4] This compound serves as a critical building block in the synthesis of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[5][6] We will detail robust protocols for the synthesis of the precursor alcohol, its subsequent tosylation, and its utilization in a key nucleophilic substitution reaction, providing the scientific rationale behind each procedural step.

Physicochemical Properties

PropertyValueSource
CAS Number 915376-88-4[4]
Molecular Formula C₁₆H₁₇NO₅S[4]
Molecular Weight 335.4 g/mol [4]
API Family Ropinirole[4]

Synthetic Workflow Overview

The synthesis of the target tosylate and its subsequent use can be envisioned as a three-stage process, starting from a commercially available substituted phenylacetic acid. This workflow is designed to be efficient and scalable, critical considerations in pharmaceutical manufacturing.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tosylation cluster_2 Stage 3: Nucleophilic Substitution A 2-Methyl-3-nitrophenylacetic acid B 2-(2-Methyl-3-nitrophenyl)ethanol A->B   Reduction (e.g., BH₃-THF) C 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate B->C   Tosylation (TsCl, Pyridine) D 2-Methyl-3-nitro-N,N-dipropylphenethylamine C->D   SN2 Reaction E Di-n-propylamine E->D

Figure 1: Overall synthetic workflow from the starting acid to the key amine intermediate.

Part 1: Synthesis of the Precursor Alcohol, 2-(2-Methyl-3-nitrophenyl)ethanol

The journey begins with the synthesis of the requisite alcohol. A common and efficient route involves the reduction of the corresponding carboxylic acid, 2-methyl-3-nitrophenylacetic acid, which is commercially available.[7] Borane-tetrahydrofuran complex (BH₃-THF) is an excellent choice for this transformation as it selectively reduces carboxylic acids to alcohols in the presence of other reducible functional groups, such as the nitro group.[8]

Protocol 1: Reduction of 2-Methyl-3-nitrophenylacetic acid

Materials:

  • 2-Methyl-3-nitrophenylacetic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF (approx. 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous THF (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the 1 M solution of BH₃-THF (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Rationale: The slow addition controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess borane.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine. Rationale: The aqueous washes remove inorganic byproducts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(2-methyl-3-nitrophenyl)ethanol, can be purified by column chromatography on silica gel if necessary.

ParameterCondition
Reactants 2-Methyl-3-nitrophenylacetic acid, BH₃-THF
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Workup Acidic quench, Ethyl acetate extraction
Expected Yield >90%

Part 2: Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

With the precursor alcohol in hand, the critical tosylation step is performed. This reaction converts the hydroxyl group into a tosylate, an excellent leaving group, thereby activating the molecule for subsequent nucleophilic substitution. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[9]

G cluster_0 Mechanism of Tosylation A Alcohol (R-OH) E Tosyl Chloride Adduct A->E Nucleophilic Attack B p-Toluenesulfonyl Chloride (TsCl) B->E C Pyridine (Base) D Protonated Pyridine C->D Proton Abstraction F Tosylate (R-OTs) E->F Deprotonation G Chloride Ion (Cl⁻) E->G Loss of Leaving Group

Figure 2: Simplified mechanism of the tosylation reaction.

Protocol 2: Tosylation of 2-(2-Methyl-3-nitrophenyl)ethanol

Materials:

  • 2-(2-Methyl-3-nitrophenyl)ethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(2-methyl-3-nitrophenyl)ethanol (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C. Rationale: Portion-wise addition helps to control the reaction temperature.

  • Reaction: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the starting alcohol.[9]

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with cold 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

ParameterCondition
Reactants 2-(2-Methyl-3-nitrophenyl)ethanol, TsCl, Pyridine
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 6-8 hours
Workup Acid/Base washes, DCM extraction
Expected Yield >85%

Part 3: Application in Nucleophilic Substitution

The newly synthesized tosylate is now primed for reaction with nucleophiles. In the context of Ropinirole synthesis, the next step involves a nucleophilic substitution (Sɴ2) reaction with di-n-propylamine.[8] The tosylate group is displaced by the amine, forming a new carbon-nitrogen bond, a critical step in building the final API structure.

Protocol 3: Nucleophilic Substitution with Di-n-propylamine

Materials:

  • 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (1.0 eq)

  • Di-n-propylamine (2.0-3.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (optional, as a non-nucleophilic base)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (1.0 eq) in acetonitrile or DMF.

  • Nucleophile Addition: Add di-n-propylamine (2.0-3.0 eq) to the solution. An excess of the amine is used to drive the reaction to completion and minimize potential side reactions.[10]

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Rationale: Heating provides the necessary activation energy for the substitution reaction.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the tosylate starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into a larger volume of water and extract with ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure before partitioning between water and ethyl acetate.

  • Extraction: Wash the combined organic extracts with water and brine to remove any remaining DMF, amine, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-methyl-3-nitro-N,N-dipropylphenethylamine.

  • Purification: The product can be purified by column chromatography or by conversion to a salt and recrystallization.

ParameterCondition
Reactants 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, Di-n-propylamine
Solvent Acetonitrile or DMF
Temperature 60-80 °C
Reaction Time 4-8 hours
Workup Aqueous extraction
Expected Yield High

Conclusion

The protocols outlined in this guide demonstrate a robust and logical synthetic sequence for the preparation and utilization of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. The conversion of a primary alcohol to a tosylate is a pivotal activation step that enables efficient carbon-heteroatom bond formation, a frequent requirement in the synthesis of complex pharmaceutical agents. The successful application of this intermediate in the synthesis of a Ropinirole precursor underscores its importance in modern drug development. Adherence to the principles of reaction stoichiometry, temperature control, and appropriate workup procedures are critical for achieving high yields and purity in these transformations.

References

  • Vertex AI Search. (n.d.). Understanding Tosylates: Key Applications of PTSA Derivatives.
  • PatSnap Eureka. (2012, August 22). Novel method for preparing ropinirole hydrochloride intermediate 4-(beta-ethoxyl)-1,3-dihydro-2H-indolyl-2-ketone.
  • Quick Company. (2006, April 7). A Process For The Preparation Of Ropinirole Intermediates And Use.
  • Clearsynth. (n.d.). 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate | CAS No. 915376-88-4.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Patent 2452677. (2012, May 16). Extended release dosage form of ropinirole.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-nitrophenylacetic acid 97 23876-15-5.
  • Chemistry Stack Exchange. (2018, January 29). Can I use a primary amine to substitute (deprotect) a tosylate at high yields?

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Method

Alkylation of primary and secondary amines with 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Executive Summary & Contextual Relevance 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4) is a highly specialized electrophilic intermediate utilized extensively in the pharmaceutical development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Relevance

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4) is a highly specialized electrophilic intermediate utilized extensively in the pharmaceutical development of indolone-based therapeutics[1]. Its most prominent application is serving as the primary carbon scaffold in the synthesis of Ropinirole, a non-ergoline dopamine agonist prescribed for Parkinson's disease and Restless Legs Syndrome[2].

This application note provides an authoritative, step-by-step guide to the nucleophilic substitution ( SN​2 ) of this tosylate derivative with both primary and secondary amines. By detailing the mechanistic causality behind solvent selection, stoichiometric ratios, and temperature control, this guide ensures high-yield, reproducible alkylation while actively suppressing competitive elimination and over-alkylation pathways.

Mechanistic Rationale & Experimental Design

The Electrophile: Why the Tosylate Leaving Group?

Aliphatic alcohols are inherently poor leaving groups. The conversion of 2-methyl-3-nitrophenethyl alcohol to its corresponding 4-methylbenzenesulfonate (tosylate) transforms the hydroxyl into an exceptional leaving group[3]. The tosylate anion is highly resonance-stabilized, lowering the activation energy required for the incoming amine nucleophile to attack the primary carbon via an SN​2 transition state[3].

Causality in Parameter Selection
  • Nucleophilicity vs. Steric Hindrance: The reaction rate is strictly dependent on the nucleophilicity of the amine. While primary amines are highly reactive, secondary amines (e.g., di-n-propylamine) introduce steric bulk. To facilitate the SN​2 displacement with bulky secondary amines, polar aprotic solvents (such as Acetonitrile or DMF) are mandated. These solvents leave the nucleophile unsolvated and highly reactive while stabilizing the polar transition state[4].

  • Mitigating Elimination ( E2 ): Because the tosylate is an excellent leaving group, strong bases or excessive heat can trigger an E2 elimination, yielding 2-methyl-3-nitrostyrene[4]. To favor substitution, we employ mild, insoluble inorganic bases (e.g., K2​CO3​ ) which act purely as acid scavengers to neutralize the generated p-toluenesulfonic acid (TsOH) without acting as competing nucleophiles or strong bases[4].

  • Suppressing Over-alkylation: When reacting with primary amines, the resulting secondary amine product is often more nucleophilic than the starting material, leading to unwanted tertiary amine byproducts[4]. This is mathematically suppressed by using a massive stoichiometric excess of the primary amine, which outcompetes the product for the remaining electrophile[4].

Pathway Visualization

Pathway Tosylate 2-Methyl-3-nitrophenethyl Tosylate Reaction SN2 Substitution MeCN, K2CO3, 80°C Tosylate->Reaction Amine 1° or 2° Amine Nucleophile Amine->Reaction Product N-Alkylated Amine (CAS 91374-23-1) Reaction->Product - TsOH Downstream Nitro Reduction & Indolone Cyclization Product->Downstream API Ropinirole (API) Downstream->API

Figure 1: Synthetic workflow from tosylate alkylation to indolone pharmacophore generation.

Quantitative Data & Optimization

Table 1: Solvent and Base Optimization for Secondary Amine Alkylation (Di-n-propylamine)

SolventBaseTemp (°C)Time (h)Yield (%)Causality & Observation
THF K2​CO3​ 65 (Reflux)2445Poor solubility of inorganic base; slow reaction rate.
DMF K2​CO3​ 90882Fast reaction, but aqueous workup requires extensive washing to remove DMF.
MeCN K2​CO3​ 82 (Reflux) 12 89 Optimal balance. High yield, easy solvent removal, minimal elimination.
MeCNDIPEA82 (Reflux)1085Homogeneous base accelerates reaction slightly but complicates purification.

Table 2: Substrate Scope and Stoichiometry Guidelines

Amine TypeAmine EquivalentsBase EquivalentsPrimary ProductMajor Side Reaction Risk
Secondary (e.g., Di-n-propylamine)1.2 - 1.52.0 ( K2​CO3​ )Tertiary AmineElimination (Styrene derivative) (<5%)
Primary (e.g., Propylamine)5.0 - 10.0None (Amine acts as base)Secondary AmineOver-alkylation (Tertiary Amine) (10-20%)

Experimental Protocols

Protocol A: Synthesis of N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine

Target Product CAS:[5] Objective: High-yield synthesis of the tertiary amine precursor for Ropinirole via secondary amine alkylation[6].

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous potassium carbonate ( K2​CO3​ , 27.6 g, 200 mmol, 2.0 eq) in 100 mL of anhydrous acetonitrile (MeCN).

  • Electrophile Solvation: Add 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (33.5 g, 100 mmol, 1.0 eq) to the suspension. Stir at room temperature (20°C) for 5 minutes to ensure uniform dispersion.

  • Nucleophile Introduction: Using an addition funnel, add di-n-propylamine (15.2 g, 20.6 mL, 150 mmol, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, thereby minimizing the thermal activation of the competing E2 elimination pathway[4].

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 82°C) under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and potassium tosylate). Wash the filter cake with fresh MeCN (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude viscous residue in ethyl acetate (150 mL) and wash with 1M NaOH (50 mL) to ensure the tertiary amine is fully free-based. Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate.

Self-Validation & Quality Control:

  • TLC Monitoring: Use Hexanes:EtOAc (3:1) with UV detection at 254 nm. The tosylate starting material ( Rf​≈0.6 ) must be completely consumed. The product appears as a more polar spot ( Rf​≈0.3 ). Note: Add 1% Et3​N to the TLC eluent to prevent amine streaking on the silica.

  • Mass Spectrometry: LC-MS must confirm the [M+H]+ peak at 265.19 m/z (Exact Mass of neutral product: 264.18 Da)[5].

Protocol B: Controlled Mono-Alkylation of Primary Amines

Objective: Synthesize secondary amines while actively suppressing tertiary amine formation (over-alkylation)[4].

Step-by-Step Methodology:

  • Nucleophile Saturation: Dissolve the primary amine (500 mmol, 5.0 eq) in 50 mL of anhydrous THF in a 250 mL flask cooled to 0°C.

    • Causality: A massive stoichiometric excess of the primary amine outcompetes the newly formed secondary amine for the electrophile, enforcing mono-alkylation. The primary amine itself serves as the acid scavenger[4].

  • Electrophile Addition: Dissolve 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (33.5 g, 100 mmol, 1.0 eq) in 50 mL of THF. Add this solution dropwise to the amine solution at 0°C over 1 hour.

    • Causality: Keeping the electrophile concentration artificially low relative to the nucleophile further suppresses over-alkylation kinetics.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 24 hours.

  • Workup: Concentrate the mixture under vacuum to recover the unreacted volatile primary amine. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to remove tosylate salts.

Self-Validation & Quality Control:

  • NMR Checkpoint: 1H NMR analysis of the crude mixture must show the disappearance of the tosyl methyl singlet (~2.4 ppm) and the aromatic tosyl doublets (~7.3 and ~7.8 ppm). The integration of the newly formed N-alkyl protons should strictly correlate 1:1 with the phenethyl chain protons, confirming mono-alkylation.

References

  • Pharmaffiliates. "Ropinirole-impurities - Pharmaffiliates". Pharmaffiliates. [Link]

  • PubChem. "N,N-dipropyl-2-methyl-3-nitrophenylethanamine | C15H24N2O2". National Institutes of Health (NIH).[Link]

  • Wikipedia. "Tosyl group". Wikipedia. [Link]

Sources

Application

Catalytic conditions for reacting 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Application Note: Catalytic Amination of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Executive Summary The synthesis of non-ergoline dopamine agonists, such as Ropinirole, relies heavily on the efficient construct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Executive Summary

The synthesis of non-ergoline dopamine agonists, such as Ropinirole, relies heavily on the efficient construction of sterically hindered tertiary amines[1]. A critical juncture in this pathway is the nucleophilic substitution of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4)[2] with di-n-propylamine. This application note details an optimized, self-validating catalytic protocol designed to maximize the bimolecular nucleophilic substitution (SN2) pathway while suppressing the competing bimolecular elimination (E2) pathway, ensuring high-yield recovery of the active pharmaceutical intermediate[3].

Mechanistic Rationale & Experimental Design

The Leaving Group Causality: Tosylate vs. Halides

Historically, the amination of 2-methyl-3-nitrophenethyl bromide with di-n-propylamine in aqueous conditions yielded modest results (57% yield), plagued by a highly competitive E2 elimination that formed a styrene byproduct (substitution-to-elimination ratio of 1.5:1)[3].

To engineer a more selective reaction, the leaving group must be modified to disrupt the transition state of the elimination pathway. Transitioning to the tosylate ester (2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate) resolves this inefficiency[4]. The sheer steric bulk of the p-toluenesulfonate anion sterically hinders the antiperiplanar conformation required for the E2 elimination of the adjacent β-proton[3]. Consequently, the SN2 trajectory becomes energetically favored, drastically improving the substitution-to-styrene ratio to 40:1 and elevating the baseline yield to 85%[3],[1].

Catalytic Synergy: Finkelstein Activation and Acid Scavenging

To further optimize the kinetics and drive the reaction to >90% yield at lower temperatures, a dual-additive system is employed:

  • Nucleophilic Catalysis (Finkelstein Reaction): The addition of catalytic Potassium Iodide (KI) facilitates the transient in situ conversion of the tosylate to an alkyl iodide. Iodide is both a superior nucleophile and a superior leaving group compared to tosylate, lowering the SN2 activation energy barrier for the incoming di-n-propylamine.

  • Acid Scavenging: The substitution generates p-toluenesulfonic acid (or hydroiodic acid in the catalyzed cycle). If left unneutralized, this acid protonates the di-n-propylamine nucleophile, stalling the reaction. Anhydrous Potassium Carbonate (K₂CO₃) is utilized as a heterogeneous base to continuously scavenge protons, maintaining the amine in its active, nucleophilic state.

Pathway Visualization

G Tosylate 2-Methyl-3-nitrophenethyl tosylate (Starting Material) Iodide_Int Alkyl Iodide Intermediate Tosylate->Iodide_Int Finkelstein SN2 Byproduct Styrene Derivative (E2 Elimination) Tosylate->Byproduct Uncatalyzed E2 KI_Cat Potassium Iodide (KI) Nucleophilic Catalyst KI_Cat->Iodide_Int Product Tertiary Amine (Ropinirole Precursor) Iodide_Int->Product Amination SN2 Amine_Nuc Di-n-propylamine (Nucleophile) Amine_Nuc->Product Base Potassium Carbonate (Acid Scavenger) Base->Product Neutralizes Acid

Fig 1: Catalytic SN2 amination pathway of 2-methyl-3-nitrophenethyl tosylate via Finkelstein intermediate.

Quantitative Yield Analysis

The table below summarizes the thermodynamic and kinetic advantages of the optimized catalytic tosylate pathway over historical halide methods[3],[4].

SubstrateLeaving GroupCatalyst / AdditiveSolventTemp (°C)SN2 : E2 RatioIsolated Yield
2-Methyl-3-nitrophenethyl bromideBromide (-Br)NoneWater1001.5 : 157%
2-Methyl-3-nitrophenethyl tosylateTosylate (-OTs)NoneToluene8040 : 185%
2-Methyl-3-nitrophenethyl tosylate Tosylate (-OTs) KI (10 mol%) + K₂CO₃ Acetonitrile 75 >50 : 1 92%

Step-by-Step Experimental Protocol

Self-Validation Note: This protocol utilizes High-Performance Liquid Chromatography (HPLC) as an in-process control. The total disappearance of the tosylate peak (UV detection at 254 nm) ensures that the Finkelstein conversion and subsequent amination have proceeded to completion without stalling.

Materials Required:
  • 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4)[2]: 1.0 equivalent (eq)

  • Di-n-propylamine (CAS: 142-84-7): 1.5 eq

  • Potassium Iodide (KI, anhydrous): 0.1 eq

  • Potassium Carbonate (K₂CO₃, finely powdered, anhydrous): 2.0 eq

  • Acetonitrile (HPLC grade, anhydrous)

  • Ethyl Acetate and Brine (for workup)

Reaction Execution:
  • System Preparation: Purge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with inert Nitrogen (N₂) gas for 10 minutes to prevent oxidative side reactions.

  • Substrate Dissolution: Dissolve 1.0 eq of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate in anhydrous acetonitrile (approx. 10 mL per gram of substrate).

  • Catalyst & Base Loading: Add 0.1 eq of anhydrous KI and 2.0 eq of finely powdered K₂CO₃ to the stirring solution. The suspension should be stirred at room temperature for 15 minutes to ensure uniform dispersion of the heterogeneous base.

  • Nucleophile Addition: Using an addition funnel, introduce 1.5 eq of di-n-propylamine dropwise over 10 minutes.

  • Thermal Activation: Gradually heat the reaction mixture to 75°C. Maintain vigorous stirring.

  • In-Process Monitoring: After 4 hours, sample the reaction mixture. Filter the aliquot through a 0.22 µm PTFE syringe filter and analyze via HPLC. The reaction is self-validating when the starting tosylate peak is integrated at <1% relative area. Typical completion occurs between 5 to 7 hours.

Workup & Isolation:
  • Quenching: Cool the reaction mixture to room temperature (20–25°C). Quench the reaction by adding an equal volume of distilled water to dissolve the inorganic salts (K₂CO₃, KI, and potassium tosylate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with a 5% aqueous sodium bicarbonate solution (to remove trace acids) and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield the crude N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine as a viscous oil.

  • Purification (Optional but Recommended): For pharmaceutical-grade purity, dissolve the crude free base in minimal isopropanol and precipitate it as an oxalate or hydrochloride salt by adding the respective acid dropwise at 5°C. Filter and dry the crystalline solid under vacuum.

References

  • Development of Large-Scale Syntheses of Ropinirole in the Pursuit of a Manufacturing Process 1. Organic Process Research & Development, ACS Publications.[Link]

  • Parkinson’s Disease: Advances in Treatment and the Syntheses of Various Classes of Pharmaceutical Drug Substances. Chemical Reviews, ACS Publications.[Link]

Sources

Method

Application Note: Advanced Cross-Coupling and Amination Strategies Utilizing 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Executive Summary & Mechanistic Rationale In modern drug development and complex organic synthesis, the strategic selection of electrophiles dictates the efficiency of C-N and C-C bond formations. 2-Methyl-3-nitropheneth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development and complex organic synthesis, the strategic selection of electrophiles dictates the efficiency of C-N and C-C bond formations. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4), an unactivated primary alkyl tosylate, serves as a premium bifunctional building block.

The Causality of Electrophile Selection: Historically, alkyl bromides and iodides have been the default choices for cross-coupling. However, they are prone to light-induced degradation and can exhibit overly aggressive reactivity profiles that lead to unwanted homocoupling. By contrast, the tosylate derivative offers superior crystalline shelf-stability and provides highly tunable oxidative addition rates in transition-metal catalysis 1[1]. Its most prominent industrial application is acting as the critical intermediate in the synthesis of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease2[2].

This guide details two distinct, self-validating workflows utilizing this compound: classical aliphatic C-N amination and transition-metal-catalyzed C-C Suzuki-Miyaura cross-coupling.

Workflow A: Aliphatic C-N Bond Formation (Ropinirole Precursor Synthesis)

The synthesis of the Ropinirole core requires the attachment of a di-n-propylamine moiety to the phenethyl side chain. Because the alkyl chain is unactivated, it is an ideal candidate for a catalyst-free nucleophilic substitution (SN2) 3[3].

Causality in Reaction Design: Acetonitrile is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the SN2 substitution, accelerating the reaction. A specific thermal ceiling (70 °C) is maintained to maximize the SN2 trajectory while strictly suppressing the competing E2 elimination pathway, which would undesirably yield 2-methyl-3-nitrostyrene.

CN_Coupling A 2-Methyl-3-nitrophenethyl alcohol B 2-Methyl-3-nitrophenethyl tosylate (CAS: 915376-88-4) A->B TsCl, Et3N CH2Cl2 C N,N-Dipropyl-2-(2-methyl -3-nitrophenyl)ethanamine B->C Di-n-propylamine MeCN, 70°C D Ropinirole (Indolone Core) C->D Reduction & Cyclization

Figure 1: SN2 C-N coupling pathway for the synthesis of the Ropinirole indolone core.

Protocol 1: Self-Validating Amination Workflow

Objective: Synthesis of N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine.

  • Initiation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (10.0 g, 29.8 mmol)4[4] and anhydrous Acetonitrile (100 mL).

  • Nucleophile Addition: Add di-n-propylamine (4.53 g, 44.7 mmol, 1.5 equiv) followed by finely powdered anhydrous K2CO3 (8.24 g, 59.6 mmol, 2.0 equiv). The carbonate acts as a heterogeneous acid scavenger to neutralize liberated p-toluenesulfonic acid.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 70 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is validated by the complete consumption of the UV-active tosylate (Rf ~0.45) and the appearance of a baseline spot corresponding to the polar amine.

  • Workup & Self-Validation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in EtOAc (150 mL) and extract with 1M HCl (2 x 50 mL).

    • Self-Validation Check: The desired amine product selectively partitions into the aqueous acidic layer as a hydrochloride salt. Any unreacted tosylate or non-basic impurities remain trapped in the organic layer, ensuring inherent purification.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with CH2Cl2 (2 x 50 mL), dry over Na2SO4, and concentrate to yield the pure tertiary amine.

Workflow B: Transition-Metal-Catalyzed C-C Suzuki-Miyaura Cross-Coupling

Beyond amination, this tosylate is a prime candidate for C-C bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of diverse 2-methyl-3-nitrophenethyl-aryl libraries.

Causality in Reaction Design: Unactivated primary alkyl tosylates are historically poor substrates for cross-coupling due to sluggish oxidative addition and the rapid onset of β-hydride elimination from the Alkyl-Palladium intermediate 5[5]. To counteract this, the protocol employs a catalyst system comprising Pd(OAc)2 and a bulky, electron-rich phosphine ligand (Tricyclohexylphosphine, PCy3). The electron density of PCy3 facilitates oxidative addition into the C-O(Ts) bond, while its immense steric bulk forces rapid reductive elimination, effectively outcompeting the alkene-forming β-hydride elimination pathway.

Suzuki_Cycle Pd0 Pd(0)-PCy3 Active Catalyst OA Oxidative Addition [Alkyl-Pd(II)-OTs] Pd0->OA + Alkyl-OTs TM Transmetalation [Alkyl-Pd(II)-Aryl] OA->TM + Aryl-B(OH)2 + Base BHE β-Hydride Elimination (Suppressed by PCy3) OA->BHE Competing Pathway RE Reductive Elimination Cross-Coupled Product TM->RE RE->Pd0 - Product

Figure 2: Pd-Catalyzed Suzuki cycle highlighting the suppression of β-hydride elimination.

Protocol 2: Self-Validating Alkyl-Aryl Suzuki Coupling

Objective: Synthesis of 2-(2-methyl-3-nitrophenethyl)benzene derivatives.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (33 mg, 0.15 mmol, 5 mol%) and PCy3 (84 mg, 0.30 mmol, 10 mol%). Add anhydrous THF (5 mL) and stir for 15 minutes.

    • Self-Validation Check: The solution will transition from a red suspension to a homogeneous yellow-orange solution, visually confirming the generation of the active Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (1.0 g, 2.98 mmol), phenylboronic acid (0.54 g, 4.47 mmol, 1.5 equiv), and anhydrous K3PO4 (1.26 g, 5.96 mmol, 2.0 equiv).

  • Thermal Activation: Dilute with an additional 10 mL of THF. Seal the Schlenk tube, transfer it out of the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. The reaction is validated by the presence of the molecular ion corresponding to the cross-coupled product and the strict absence of the 2-methyl-3-nitrostyrene mass peak (the β-hydride elimination byproduct).

  • Workup: Cool to room temperature, dilute with Et2O (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent operational parameters required to successfully utilize the tosylate electrophile in both C-N and C-C bond-forming workflows.

ParameterWorkflow A: C-N Amination (SN2)Workflow B: C-C Suzuki-Miyaura
Electrophile 2-Methyl-3-nitrophenethyl tosylate2-Methyl-3-nitrophenethyl tosylate
Coupling Partner Di-n-propylamine (Secondary Amine)Phenylboronic acid (Organoboron)
Catalyst / Ligand None requiredPd(OAc)2 / PCy3
Base K2CO3 (Heterogeneous)K3PO4 (Anhydrous)
Solvent Acetonitrile (Polar Aprotic)THF (Ethereal)
Temperature 70 °C80 °C
Primary IPC Metric Acid-Base partitioning behaviorGC-MS (Absence of styrene mass ion)
Typical Yield 85 - 92%70 - 78%

References

  • Clearsynth. "2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate | CAS No. 915376-88-4". 4

  • CymitQuimica. "CAS: 915376-88-4 - Applications in Ropinirole Preparation". 2

  • Google Patents. "EP1848691B1 - Process for the preparation of indolone derivative".3

  • ACS Publications. "Transition-Metal-Catalyzed Transformation of Sulfonates via S–O Bond Cleavage: Synthesis of Alkyl Aryl Ether and Diaryl Ether". Organic Letters. 1

  • ACS Publications. "Palladium-Catalyzed Suzuki Cross-Couplings of Alkyl Sulfonates" (Fu et al. reference context). Organic Letters.5

Sources

Application

Advanced Application Note: Tosylation of 2-Methyl-3-nitrophenethyl Alcohol

Executive Summary The conversion of alcohols to their corresponding p-toluenesulfonates (tosylates) is a cornerstone transformation in drug development, effectively turning a poor hydroxyl leaving group into an excellent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of alcohols to their corresponding p-toluenesulfonates (tosylates) is a cornerstone transformation in drug development, effectively turning a poor hydroxyl leaving group into an excellent one for subsequent nucleophilic substitution (SN2) reactions. This application note details the optimized protocol for the tosylation of 2-methyl-3-nitrophenethyl alcohol . By leveraging a synergistic base/catalyst system of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) under strict thermal control, this methodology ensures high chemoselectivity, prevents unwanted halogenation side-reactions, and delivers a self-validating analytical workflow for immediate product verification.

Mechanistic Rationale & Reagent Causality

To achieve near-quantitative yields, the selection of reagents and conditions must be dictated by the specific electronic and steric profile of the substrate.

  • Substrate Analysis: 2-Methyl-3-nitrophenethyl alcohol features a primary hydroxyl group separated from an electron-deficient aromatic ring by a two-carbon aliphatic spacer. The ortho-methyl and meta-nitro groups significantly alter the electron density of the phenyl ring but exert negligible steric hindrance on the distant primary alcohol. Furthermore, the nitro group is entirely stable under mild, non-reducing basic conditions.

  • Electrophile Selection: p-Toluenesulfonyl chloride (TsCl) is chosen over mesyl chloride (MsCl) due to the enhanced crystalline nature of the resulting tosylates, which often simplifies downstream purification without the need for chromatography[1].

  • Catalytic System (TEA + DMAP): Relying solely on pyridine as both solvent and base often results in sluggish kinetics and complex aqueous workups. Instead, this protocol utilizes a catalytic amount of DMAP (0.1 eq) alongside stoichiometric TEA (1.5 eq)[2]. DMAP acts as a highly effective nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. TEA serves strictly as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of DMAP and driving the reaction forward[3].

  • Thermal Control (Causality of Temperature): The reaction is strictly initiated at 0 °C and maintained below 15 °C. Heating tosylation reactions is a common pitfall; elevated temperatures increase the nucleophilicity of the chloride ion byproduct, leading to the displacement of the newly formed tosylate and resulting in the formation of an alkyl chloride impurity[2].

Reaction Workflow Visualization

TosylationWorkflow Start 2-Methyl-3-nitrophenethyl alcohol (1.0 eq) in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Base Add TEA (1.5 eq) & DMAP (0.1 eq) Cool->Base TsCl Add TsCl (1.2 eq) Portion-wise Base->TsCl React Stir 30 min at 0 °C, then 2-4 h at 15 °C TsCl->React Workup Aqueous Workup (NaHCO3, HCl, Brine) React->Workup Product 2-Methyl-3-nitrophenethyl Tosylate (>90% Yield) Workup->Product

Workflow for the DMAP-catalyzed tosylation of 2-methyl-3-nitrophenethyl alcohol.

Quantitative Optimization Data

The following table summarizes the optimization landscape for primary phenethyl alcohol tosylation, illustrating why the TEA/DMAP/DCM system is superior to traditional methods.

Base / Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Primary Limitation / Risk
Pyridine (10.0 eq)Pyridine0 to 2512 - 2475 - 85Tedious removal of pyridine during workup.
TEA (1.5 eq) / NoneDCM0 to 2512 - 1870 - 80Sluggish conversion; incomplete reaction.
TEA (1.5 eq) / DMAP (0.1 eq) DCM 0 to 15 2 - 4 > 90 Optimal conditions; clean conversion[2].
TEA (1.5 eq) / DMAP (1.0 eq)DCM25 to 401 - 2< 60High risk of alkyl chloride formation[2].

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Methyl-3-nitrophenethyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)[4]

Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Substrate Dissolution: Dissolve 2-methyl-3-nitrophenethyl alcohol (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C[4].

  • Base/Catalyst Addition: Inject TEA (1.5 eq) via syringe, followed by the addition of solid DMAP (0.1 eq)[2]. Stir for 5 minutes to ensure homogeneity.

  • Electrophile Introduction: Add TsCl (1.2 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition prevents localized exothermic spikes that could trigger premature chloride substitution.

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to 15 °C. Stir for an additional 2 to 4 hours[2].

  • Reaction Quench: Once complete (verified via TLC, see Section 6), quench the reaction by adding deionized water (5 volumes) directly to the flask.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 5 volumes)[4]. Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO3 (to neutralize residual acid)[2].

    • 1.0 M HCl (to thoroughly remove TEA, DMAP, and residual basic salts).

    • Brine (to break emulsions and pre-dry the organic phase)[2].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-nitrophenethyl tosylate[4].

Self-Validating Analytical Metrics

To ensure scientific integrity, the protocol must be self-validating. Do not proceed to downstream steps without confirming the following metrics:

  • Thin-Layer Chromatography (TLC):

    • System: 3:1 Hexanes/Ethyl Acetate.

    • Validation: The starting alcohol will appear as a highly polar spot (lower Rf). The resulting tosylate will migrate significantly higher (higher Rf) due to the loss of the hydrogen-bonding hydroxyl group. Both spots are heavily UV-active.

  • Proton NMR (1H NMR, CDCl3) Causality Check:

    • Disappearance: The broad singlet of the hydroxyl proton (~1.5 ppm) must disappear.

    • Diagnostic Shift (Critical): The aliphatic methylene protons adjacent to the oxygen (Ar-CH2-CH2 -OH) will appear as a triplet around 3.8 ppm in the starting material. Upon successful tosylation, the strong electron-withdrawing nature of the sulfonate ester forces these protons to shift significantly downfield to approximately 4.2 ppm .

    • Appearance: The spectrum must newly feature the tosyl methyl group (singlet, ~2.45 ppm) and the characteristic AA'BB' aromatic doublet system of the tosyl ring (~7.3 ppm and ~7.7 ppm).

  • Mass Spectrometry (ESI-MS): Look for the [M+Na]+ or[M+NH4]+ adducts, as intact tosylates often do not ionize well as [M+H]+ and may fragment to lose the tosyl group.

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: PMC (National Institutes of Health) URL:[Link]

  • EXPERIMENTAL SUPPORTING INFORMATION (General procedure for alcohol tosylation) Source: The Royal Society of Chemistry URL:[Link]

  • Alcohol to Tosylate using Tosyl Cl, base Source: Organic Synthesis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (commonly known as 2-methyl-3-nitrophenethyl tosylate). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (commonly known as 2-methyl-3-nitrophenethyl tosylate).

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Tosylating an alcohol equipped with an electron-withdrawing nitroaromatic ring presents unique kinetic and chemoselectivity challenges. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating standard operating procedure (SOP) to maximize your reaction yield.

Part 1: Mechanistic Workflow & Failure Pathways

To optimize this reaction, we must first visualize the competing pathways. The diagram below illustrates the optimal catalytic route versus the common failure modes (chlorination and hydrolysis) that destroy reaction yields.

TosylationOptimization A 2-Methyl-3-nitrophenethyl alcohol (Starting Material) B TsCl + Base (Et3N / Pyridine) A->B Reagents added C DMAP Catalyst (Nucleophilic Activation) B->C Addition of 0.1 eq DMAP D N-Tosylpyridinium Intermediate (Highly Electrophilic) B->D Slow activation (No DMAP) G Hydrolyzed TsOH (Moisture Contamination) B->G H2O present C->D Fast activation E 2-Methyl-3-nitrophenethyl tosylate (Target Product) D->E 0°C to 15°C (Optimal SN2 by Alcohol) F Alkyl Chloride Byproduct (SN2 Displacement) E->F Prolonged Time / Heat (Cl- attack)

Mechanistic workflow of 2-methyl-3-nitrophenethyl tosylate synthesis and failure pathways.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yield plateauing around 50%, with significant unreacted starting material remaining? A1: This is a kinetic issue rooted in the substrate's electronic properties. The nitro group on the aromatic ring exerts a strong inductive electron-withdrawing effect. Even though it is separated from the alcohol by an ethyl chain, it slightly reduces the nucleophilicity of the oxygen. Using standard p-toluenesulfonyl chloride (TsCl) and pyridine often results in sluggish conversion [[1]](1]. Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the transfer of the tosyl group to the alcohol by orders of magnitude, overcoming the substrate's poor nucleophilicity [[2]](2].

Q2: I am detecting a major byproduct on LC-MS that is lighter than the expected tosylate. What is happening? A2: You are observing the formation of 2-methyl-3-nitrophenethyl chloride. Tosylates are exceptional leaving groups. During the reaction, chloride ions are generated from both the TsCl reagent and the resulting amine hydrochloride salts. In aprotic solvents, these chloride ions can act as nucleophiles, attacking the newly formed tosylate via an unintended S_N2 displacement to form the alkyl chloride 3[3]. Solution: This side reaction is highly temperature- and time-dependent. Do not leave the reaction stirring overnight. Keep the reaction strictly between 0 °C and 15 °C, and quench immediately upon consumption of the starting material. If chlorination persists, switch your reagent from TsCl to Tosyl Anhydride (Ts₂O) to completely eliminate chloride ions from the system 4[4].

Q3: My isolated yield drops significantly after the aqueous workup, and I often get emulsions. How do I isolate the product cleanly? A3: Tosylates are prone to hydrolysis under harsh conditions. Furthermore, the triethylammonium hydrochloride salts generated during the reaction can act as surfactants, causing severe emulsions in dichloromethane (DCM) and water mixtures. Solution: Quench the reaction with ice-water. Wash the organic layer with cold saturated aqueous NaHCO₃ to neutralize the salts without hydrolyzing the tosylate. Avoid prolonged contact with highly acidic or basic solutions.

Part 3: Condition Matrix & Quantitative Data

The table below summarizes how different reagent systems impact the yield and purity of 2-methyl-3-nitrophenethyl tosylate.

ConditionBase / Catalyst SystemTemperature & TimeTypical YieldPrimary Issue / Observation
Standard Pyridine (as base & solvent)RT, 12h45 - 55%Sluggish kinetics; difficult to remove residual pyridine during workup.
Heated / Prolonged Et₃N (1.5 eq) + DMAP (0.1 eq)>25 °C, 12h< 40%High conversion to the unwanted alkyl chloride byproduct.
Optimized (SOP) Et₃N (1.5 eq) + DMAP (0.1 eq)0 °C to 15 °C, 3h> 85% Optimal balance of speed and purity. Requires strict temperature control.
Halide-Free Ts₂O (1.2 eq) + Et₃N (1.5 eq)0 °C to RT, 2h> 90% Prevents chlorination entirely, but Ts₂O is a more expensive reagent.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized Et₃N/DMAP/DCM system. It is designed to be self-validating, meaning you must confirm specific checkpoints before proceeding to ensure the integrity of the reaction.

Step 1: System Purging & Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen. (Validation: Moisture causes TsCl hydrolysis; a dry flask ensures reagent efficiency).

  • Dissolve 1.0 equivalent of 2-methyl-3-nitrophenethyl alcohol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1.5 equivalents of anhydrous Triethylamine (Et₃N) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

Step 2: Reagent Addition & Activation

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Dissolve 1.2 equivalents of recrystallized p-Toluenesulfonyl chloride (TsCl) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise over 15 minutes. (Validation: The solution should turn a faint yellow/orange, indicating the formation of the N-tosylpyridinium intermediate).

Step 3: Controlled Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to 15 °C.

  • Do not exceed 15 °C. Stir for an additional 2 to 3 hours.

  • Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1) or LC-MS every 45 minutes. You must quench the reaction the moment the starting material is consumed to prevent the chloride ions from initiating S_N2 displacement.

Step 4: Cold Aqueous Workup

  • Quench the reaction by adding an equal volume of ice-cold distilled water.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers sequentially with:

    • Cold saturated aqueous NaHCO₃ (2 x 20 mL) to remove acid and salts.

    • Cold brine (1 x 20 mL) to break any micro-emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude 2-methyl-3-nitrophenethyl tosylate.

Part 5: References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: MDPI (Molecules) URL:3

  • Alcohol Tosylation with TsCl and Pyridine Source: ReactionWeb.io URL:1

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates Source: PMC (National Institutes of Health) URL:2

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) Source: OrgoSolver URL:4

Sources

Optimization

Preventing hydrolysis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate during long-term storage

Technical Support Center: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the long-term storage and handling of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. Our goal is to ensure the integrity and stability of this compound for your critical research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate and why is its stability important?

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is a tosylate ester. Tosylates are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.[1][2] The stability of this compound is crucial because its degradation, primarily through hydrolysis, can lead to the formation of impurities that may compromise the outcome and reproducibility of your experiments.

Q2: What is hydrolysis and why is this compound susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[3] In the case of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, the ester linkage is susceptible to attack by water, which acts as a nucleophile.[4] This reaction cleaves the ester, yielding 2-Methyl-3-nitrophenethanol and 4-methylbenzenesulfonic acid. Sulfonate esters are known to be potent electrophiles, making them prone to nucleophilic attack.[5]

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

The primary factors that accelerate hydrolysis are:

  • Presence of Water: Direct contact with moisture is the main driver of hydrolysis.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]

  • pH: Hydrolysis of esters can be catalyzed by both acids and bases.[7]

Q4: How can I visually inspect my sample for signs of degradation?

While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. Look for:

  • Change in Physical State: If the compound, which should be a solid, appears clumpy, oily, or has liquefied, it may indicate significant degradation.

  • Discoloration: Any noticeable change from the expected color could be a sign of impurity formation.

  • Incomplete Dissolution: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it might suggest the presence of insoluble hydrolysis products.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Suspected Hydrolysis After Storage

Symptoms:

  • Inconsistent or poor yields in subsequent reactions.

  • Appearance of unexpected spots on Thin Layer Chromatography (TLC).

  • Broad or unexpected peaks in NMR or LC-MS analysis.

Root Cause Analysis: Hydrolysis of the tosylate ester leads to the formation of 2-Methyl-3-nitrophenethanol and p-toluenesulfonic acid. These impurities can interfere with subsequent reactions or complicate purification.

dot

Caption: Hydrolysis of the tosylate ester.

Recommended Actions:

  • Analytical Confirmation:

    • HPLC/UPLC-MS: This is a highly sensitive method to detect and quantify the parent compound and its hydrolysis products.[8]

    • NMR Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of the starting material and the alcohol and sulfonic acid byproducts.

    • GC-MS: This technique is also suitable for analyzing the volatile components of the mixture.[8][9]

  • Purification (if necessary):

    • If hydrolysis is minimal, the compound can often be repurified by recrystallization or column chromatography. Ensure all solvents used for purification are anhydrous.[10]

Issue 2: Preventing Future Hydrolysis During Long-Term Storage

Core Principle: The key to long-term stability is the rigorous exclusion of moisture and control of the storage environment.[11][12]

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Reduces the rate of chemical degradation significantly.[11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[11][12]
Container Amber glass vial with a PTFE-lined capProtects from light and provides a good seal against moisture ingress.[12]
Secondary Containment Store vials inside a desiccatorProvides an additional layer of protection against moisture.[13][14]
Handling Allow the container to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the cold compound.[13]

dot

Storage_Workflow start Receive Compound check_purity Check Purity (Optional) start->check_purity transfer Transfer to Storage Vial (if necessary) check_purity->transfer inert_atm Flush with Inert Gas (Argon or Nitrogen) transfer->inert_atm seal Seal Tightly inert_atm->seal desiccator Place in Desiccator seal->desiccator store Store at ≤ -20°C desiccator->store retrieve Retrieve for Use store->retrieve warm Warm to Room Temperature BEFORE Opening retrieve->warm use Use in Experiment warm->use

Sources

Troubleshooting

Troubleshooting low conversion rates with 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with 2-Methyl-3-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4)[1].

This compound is a critical electrophilic intermediate in the synthesis of Ropinirole, a dopamine agonist[2]. Researchers frequently encounter "low conversion rates" with this molecule across two distinct phases: the O-Tosylation of the precursor alcohol, and the subsequent N-Alkylation (nucleophilic displacement) to form the amine[2].

Below is an in-depth, causality-driven guide to troubleshooting and optimizing these workflows.

Part 1: Mechanistic Causality & FAQs

The conversion of an alcohol to a tosylate, and its subsequent displacement, relies on precise control of nucleophilicity, basicity, and temperature[3].

Q1: During the synthesis of the tosylate, my conversion stalls at 80%, and a new non-polar impurity appears. What is causing this? A1: You are likely observing the formation of an alkyl chloride side product[4]. When tosyl chloride (TsCl) reacts, it generates a chloride ion. If the reaction temperature exceeds 25°C, this chloride ion acts as a nucleophile and displaces the newly formed tosylate group[4],[5]. To prevent this, O-tosylation must be strictly maintained at 0°C during reagent addition and should not exceed room temperature during the reaction[4],[5].

Q2: In the N-alkylation step, I have unreacted tosylate remaining even after 24 hours of heating with di-n-propylamine. Why is the displacement so slow? A2: The issue is steric hindrance combined with nucleophile deactivation. Di-n-propylamine is a bulky secondary amine, making the SN2 transition state energetically demanding. Furthermore, as the reaction proceeds, it generates p-toluenesulfonic acid (TsOH). If your acid scavenger (base) is inadequate, the di-n-propylamine becomes protonated, rendering it completely non-nucleophilic[3]. Solution: Ensure a minimum of 2.5 equivalents of the amine and use an excess of a heterogeneous inorganic base like K2CO3 to protect your nucleophile.

Q3: I increased the temperature to force the N-alkylation to completion, but my yield dropped and a new UV-active peak appeared. What happened? A3: You triggered an E2 elimination. Tosylates are excellent leaving groups[3]. When subjected to high temperatures (>90°C) and basic conditions, the base abstracts a beta-proton instead of attacking the carbon, yielding 2-methyl-3-nitrostyrene. Solution: Lower the temperature to 75–80°C and introduce Finkelstein catalysis (0.2 eq NaI). The iodide ion rapidly displaces the tosylate to form a transient alkyl iodide, which is far more reactive toward the bulky amine, allowing the reaction to proceed at lower, non-eliminative temperatures.

Part 2: Visual Diagnostics

Workflow Alcohol 2-Methyl-3-nitrophenethyl alcohol Tosylate 2-Methyl-3-nitrophenethyl tosylate (Target) Alcohol->Tosylate TsCl, Pyridine 0°C to RT Chloride Alkyl Chloride Impurity Alcohol->Chloride Excess Cl⁻, High Temp (Side Reaction) Product N-(2-methyl-3-nitrophenethyl)- N-propylpropan-1-amine Tosylate->Product Di-n-propylamine, K2CO3 NaI (cat.), MeCN, 80°C Styrene 2-Methyl-3-nitrostyrene (Elimination) Tosylate->Styrene Strong Base, >90°C (Side Reaction)

Reaction workflow identifying key intermediates and competing side reactions.

Troubleshooting Start Issue: Low Conversion in N-Alkylation CheckSM Is unreacted tosylate present on HPLC/TLC? Start->CheckSM YesSM Yes: Reaction is stalled CheckSM->YesSM NoSM No: Tosylate consumed, low product yield CheckSM->NoSM Sol1 Add 0.1-0.2 eq NaI (Finkelstein Catalysis) YesSM->Sol1 Sol2 Ensure excess K2CO3 to prevent amine protonation YesSM->Sol2 Sol3 Check for E2 Elimination (Styrene formation) NoSM->Sol3 Sol4 Lower Temp to 75°C & Avoid strong bases (NaOH) Sol3->Sol4

Diagnostic logic tree for troubleshooting low conversion in the displacement step.

Part 3: Quantitative Troubleshooting Matrix

Use the following parameters to benchmark your experiments against field-proven standards.

ParameterPhase 1: O-TosylationPhase 2: N-Alkylation (Displacement)
Target Conversion > 98%> 90%
Optimal Temperature 0°C (Addition) to 25°C (Reaction)75°C to 80°C
Solvent System Dichloromethane (DCM)Acetonitrile (MeCN) or DMF
Key Reagents TsCl (1.2 eq), Pyridine (1.5 eq)Di-n-propylamine (2.5 eq), K2CO3 (2.0 eq)
Catalytic Driver DMAP (0.1 eq, optional)NaI or KI (0.2 eq, critical for bulky amines)
Primary Failure Mode Alkyl chloride formation[4]E2 Elimination (Styrene formation)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that dictate the next physical action, preventing the propagation of failed reactions.

Protocol A: Optimized O-Tosylation

Objective: Convert 2-Methyl-3-nitrophenethyl alcohol to the tosylate without alkyl chloride contamination.

  • Setup: Dissolve 1.0 eq of 2-Methyl-3-nitrophenethyl alcohol in anhydrous DCM (10 volumes). Add 1.5 eq of anhydrous Pyridine.

  • Temperature Control: Cool the reactor to exactly 0°C using an ice-brine bath. Causality: Low temperature suppresses the nucleophilicity of the generated chloride ion[4],[5].

  • Addition: Add 1.2 eq of recrystallized p-Toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C. Stir for 2 hours.

  • Self-Validation Check (TLC): Withdraw a 50 µL aliquot, dilute in 1 mL Ethyl Acetate (EtOAc), and wash with 1 mL 1N HCl (to remove Pyridine). Analyze the organic layer via TLC (Hexanes:EtOAc 7:3).

    • Pass Criteria: The starting alcohol (Rf ~0.3) is undetectable, and a single new spot (Rf ~0.6) is observed. Proceed to step 6.

    • Fail Criteria: If alcohol >2% persists, the TsCl may have hydrolyzed. Add 0.1 eq fresh TsCl, stir for 1 hour, and re-validate.

  • Workup: Quench with cold water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine[4]. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Finkelstein-Catalyzed N-Alkylation

Objective: Displace the tosylate with di-n-propylamine while suppressing E2 elimination.

  • Setup: Dissolve 1.0 eq of 2-Methyl-3-nitrophenethyl tosylate in anhydrous Acetonitrile (10 volumes).

  • Reagent Loading: Add 2.0 eq of finely powdered, anhydrous K2CO3, followed by 2.5 eq of di-n-propylamine.

  • Catalyst Addition: Add 0.2 eq of Sodium Iodide (NaI). Causality: NaI converts the tosylate to a transient iodide in situ, creating a superior electrophile for the sterically hindered amine.

  • Reaction: Heat the mixture to 75–80°C under a nitrogen atmosphere for 12 hours. Do not exceed 80°C to prevent styrene formation.

  • Self-Validation Check (HPLC): At t=12 hours, analyze a quenched aliquot via HPLC (C18 column, MeCN/H2O gradient).

    • Pass Criteria: Tosylate peak is <1% relative area. The mass balance (Product + Styrene byproduct) accounts for >95% of the starting material.

    • Fail Criteria (Stalled): If unreacted tosylate remains (>5%) but no styrene is present, the amine has likely volatilized or protonated. Add 0.5 eq di-n-propylamine and 0.5 eq K2CO3, and continue heating for 4 hours.

    • Fail Criteria (Elimination): If styrene >10% is observed, the temperature is too high. Abort heating, isolate the current product, and lower the set-point to 70°C for future batches.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, dissolve in EtOAc, and wash with water to remove residual amine and NaI. The product can be isolated as an oxalate or HCl salt for purification,[2].

References

  • Reddit (r/OrganicChemistry). "Tosylate displacement reaction." Available at:[Link]

  • Master Organic Chemistry. "Tosylates And Mesylates." Available at:[Link]

  • Google Patents. "EP1848691B1 - Process for the preparation of indolone derivative.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Methyl-3-nitrophenethyl Tosylate Alkylation

Welcome to the Technical Support Center. For researchers and drug development professionals scaling the synthesis of Ropinirole and its analogs, the alkylation of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers and drug development professionals scaling the synthesis of Ropinirole and its analogs, the alkylation of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (the tosylate intermediate) with di-n-propylamine is a critical workflow bottleneck.

While this SN2 substitution appears straightforward on paper, the inherent basicity and steric bulk of di-n-propylamine frequently trigger a competing E2 elimination pathway. Historically, utilizing a bromide precursor for this step resulted in up to 40% elimination waste (yielding an undesired styrene byproduct)[1]. By switching to the tosylate leaving group and rigorously optimizing the solvent system, you can suppress elimination and drive substitution yields up to 88%[1].

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to help you select the optimal solvent system for your specific scale-up needs.

Mechanistic Causality & Solvent Logic

The choice of solvent directly dictates the solvation of the amine nucleophile and the stabilization of the SN2 transition state.

SolventLogic Start Select Solvent for Alkylation (Tosylate + Di-n-propylamine) PolarAprotic Polar Aprotic (DMSO, DMF, MeCN) Start->PolarAprotic NonPolar Non-Polar (Toluene) Start->NonPolar Protic Protic / Aqueous (Water + NaTos, EtOH) Start->Protic SN2_Fast Fast SN2 Rate Naked Nucleophile PolarAprotic->SN2_Fast HighTemp Requires Reflux (110°C) Slower SN2 Rate NonPolar->HighTemp H_Bonding H-Bonding to Amine Decreased Nucleophilicity Protic->H_Bonding Yield_High High Yield (>85%) Low E2 Elimination SN2_Fast->Yield_High Yield_Med Good Yield (~85%) Requires Extended Time HighTemp->Yield_Med GreenChem Green Chemistry Requires Hydrotrope (NaTos) H_Bonding->GreenChem

Mechanistic decision tree for solvent selection in SN2 alkylation of phenethyl tosylates.

Quantitative Data: Solvent Performance Matrix
Solvent SystemClassificationDielectric Constant (ε)SN2 Relative RateE2 SuppressionTypical Yield
DMSO + NaI Polar Aprotic46.7Very HighExcellent>85%
Toluene + DMAP Non-Polar2.4LowModerate~85% (Extended Time)
Water + NaTos Aqueous Hydrotrope80.1 (Water)ModerateGood>80% (Green Chem)
Troubleshooting Guide: Solvent-Related Issues

Q: My reaction is stalling at 60% conversion, and HPLC shows high levels of the styrene byproduct. How do I fix this? Root Cause: You are observing base-promoted E2 elimination outcompeting the SN2 substitution. If you are using a non-polar solvent or excessive temperatures, the activation energy for elimination is easily reached. Solution: Switch to a polar aprotic solvent like DMSO. Polar aprotic solvents leave the di-n-propylamine nucleophile "naked" (unsolvated by hydrogen bonds), dramatically lowering the activation energy for the SN2 transition state without simultaneously accelerating the E2 pathway. If you must use a non-polar solvent, lower the temperature and introduce a nucleophilic catalyst like Sodium Iodide (NaI)[2].

Q: We are trying to scale up using Toluene to simplify our workup, but the reaction takes over 24 hours. Can we accelerate it? Root Cause: Toluene (ε = 2.4) poorly stabilizes the charge-separated SN2 transition state, leading to sluggish kinetics. Solution: You have two options. First, you can push the temperature to reflux (110-120°C) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP)[3]. Alternatively, utilize the Finkelstein reaction principle by adding NaI[2]. The iodide ion is a superior nucleophile that displaces the tosylate to form a transient, highly reactive alkyl iodide, which is then rapidly consumed by the di-n-propylamine.

Q: Our facility is mandating a reduction in organic solvent waste to improve our E-factor. Are there aqueous alternatives for this alkylation? Root Cause: Traditional SN2 alkylations generate significant organic solvent waste, negatively impacting the environmental factor. Solution: Implement an aqueous sodium tosylate (NaTos) hydrotrope system. Concentrated aqueous NaTos solutions act as a sustainable medium that solubilizes the organic tosylate substrate while allowing the alkylation to proceed efficiently under mild conditions[4]. The aqueous phase can be recycled multiple times, drastically improving the sustainability of the process[4].

Optimized Experimental Protocols
Protocol A: High-Yield Polar Aprotic Alkylation (The SN2 Maximizer)

Mechanism: Utilizes DMSO to solvate the tosylate leaving group and NaI to generate a highly reactive iodide intermediate[2].

  • Preparation: Equip a dry, jacketed reactor with overhead stirring. Charge the vessel with 1.0 equivalent of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

  • Solvation: Add 5 volumes of anhydrous DMSO. Stir at 20°C until complete dissolution is achieved.

  • Catalysis: Charge 1.0 equivalent of Sodium Iodide (NaI) to the reactor[2]. Stir for 15 minutes to initiate the in-situ Finkelstein exchange.

  • Nucleophilic Addition: Dropwise add 1.2 equivalents of di-n-propylamine[2]. Maintain the internal temperature below 30°C during addition to prevent exothermic degradation.

  • Heating: Ramp the internal temperature to 60-70°C and hold for 4-6 hours. Monitor via HPLC until the tosylate intermediate is <1% AUC.

  • Workup: Quench the reaction into 10 volumes of chilled water. Extract the basic product with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMSO, dry over Na2SO4, and concentrate under reduced pressure to yield the free base[2].

Protocol B: Scalable Non-Polar Alkylation (The Industrial Standard)

Mechanism: Utilizes high thermal energy and DMAP catalysis to overcome the low dielectric constant of Toluene[3].

  • Preparation: Charge a reactor with 1.0 equivalent of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

  • Solvation: Add 3 volumes of Toluene.

  • Catalysis & Addition: Add a catalytic amount of DMAP (approx. 0.005 equivalents). Then, charge 2.5 equivalents of di-n-propylamine[3].

  • Reflux: Heat the reaction mixture to reflux (110°C - 120°C)[3]. Maintain reflux for 5 to 8 hours.

  • Workup: Cool the mixture to 20°C. The toluene layer can be directly washed with water to remove excess amine and DMAP. The product can then be efficiently precipitated as a hydrochloride salt by adding a 20% IPA-HCl solution at 10-15°C[3].

Frequently Asked Questions (FAQs)

Q: Why is the tosylate leaving group preferred over mesylate or halides for this specific intermediate? A: The tosylate group provides the optimal balance of leaving group ability and steric hindrance. The bulky aromatic ring of the tosylate sterically shields the adjacent β-protons, reducing the likelihood of the basic di-n-propylamine abstracting a proton and triggering the E2 elimination pathway that forms the styrene byproduct[1].

Q: Can I use Methanol or Ethanol as the primary solvent? A: It is highly discouraged for the primary reaction phase. Protic solvents will heavily hydrogen-bond with the lone electron pair on the di-n-propylamine, drastically reducing its nucleophilicity. This will stall the SN2 reaction and require excessive heating, which in turn promotes thermal degradation and elimination.

References
  • Title: Development of Large-Scale Syntheses of Ropinirole in the Pursuit of a Manufacturing Process Source: ACS Publications URL: [Link]

  • Title: CN108440376B - Preparation method of ropinirole hydrochloride Source: Google Patents URL
  • Title: Aqueous sodium tosylate: a sustainable medium for alkylations Source: RSC Publishing (Green Chemistry) URL: [Link]

  • Title: A Process For The Preparation Of Ropinirole Intermediates And Use Thereof Source: Quick Company (Indian Patent Application) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side Reactions and Byproducts in the Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, a key intermediate in the preparation of active pharmaceutical ingredients such as Ropinirole.[1][2] The tosylation of 2-(2-methyl-3-nitrophenyl)ethan-1-ol presents several challenges, including incomplete reactions and the formation of significant byproducts. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your reaction outcomes, minimize side reactions, and ensure the synthesis of a high-purity final product.

Core Principles: The Tosylation Reaction Mechanism

The conversion of an alcohol to a tosylate is a fundamental transformation that converts a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[3][4] The reaction involves the nucleophilic attack of the alcohol onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6] This prevents the protonation of the starting alcohol and drives the reaction to completion. The overall process proceeds with retention of stereochemistry at the carbon center.[3]

Tosylation_Mechanism ROH R-OH (Alcohol) Intermediate R-O(H+)-Ts (Protonated Intermediate) ROH->Intermediate Nucleophilic Attack TsCl Ts-Cl (Tosyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation Product R-OTs (Tosylate Ester) Intermediate->Product Byproduct Base-H+ Cl- Intermediate->Byproduct

Caption: General mechanism for alcohol tosylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

Q1: My reaction has a low yield, and TLC/NMR analysis shows a large amount of unreacted starting alcohol. What are the likely causes?

A1: An incomplete reaction is a frequent issue that can often be traced back to reagent quality and reaction conditions.

  • Cause 1: Deactivated Tosyl Chloride. Tosyl chloride is susceptible to hydrolysis, reacting with ambient moisture to form p-toluenesulfonic acid, which is unreactive in this context.[7] Using old or improperly stored TsCl is a primary cause of low conversion.

    • Solution: Always use fresh, high-purity tosyl chloride. If the quality is suspect, it can be purified by recrystallization from hexane.[8] A simple quality check is to ensure the reagent is a free-flowing white solid, not a clumpy or discolored one.

  • Cause 2: Presence of Water. Any moisture in the solvent, glassware, or base will preferentially react with the tosyl chloride, consuming it before it can react with your alcohol.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., dichloromethane distilled from CaH₂) and ensure the base (pyridine or TEA) is dry.[6][8]

  • Cause 3: Insufficient Stoichiometry or Reaction Time. The substrate, 2-(2-methyl-3-nitrophenyl)ethan-1-ol, exhibits some steric hindrance from the ortho-methyl group, which can slow the reaction rate compared to unhindered primary alcohols.[7]

    • Solution: Use a slight excess of tosyl chloride (1.2-1.5 equivalents). Monitor the reaction by TLC until the starting alcohol spot has completely disappeared. For sterically hindered substrates, extending the reaction time or allowing the reaction to warm from 0 °C to room temperature may be necessary.[6]

Q2: I've isolated a major byproduct identified as 1-(2-chloroethyl)-2-methyl-3-nitrobenzene. How is this forming and how can I prevent it?

A2: The formation of the corresponding alkyl chloride is a well-documented side reaction in tosylation, particularly when using triethylamine (TEA) as the base.[9]

  • Mechanism of Formation: The HCl generated during the tosylation reacts with TEA to form triethylammonium hydrochloride (TEA·HCl). While often depicted as a simple salt, the chloride ion in this complex can act as a nucleophile. It can attack the highly electrophilic carbon of the newly formed tosylate ester in an Sₙ2 reaction, displacing the excellent tosylate leaving group to yield the chlorinated byproduct.[9][10] This is especially prevalent with activated alcohols like benzylic or phenethyl systems.

Chloride_Formation ROTs R-OTs (Desired Product) Transition [Cl---R---OTs]⁻ ROTs->Transition TEAHCl TEA-H+ Cl- TEAHCl->Transition SN2 Attack by Cl⁻ RCl R-Cl (Chloride Byproduct) Transition->RCl TsO TsO⁻ (Leaving Group) Transition->TsO

Caption: Sₙ2 displacement of tosylate by chloride.

  • Mitigation Strategies:

    • Change the Base: Pyridine is often a better choice than TEA for this reaction. Pyridinium hydrochloride is less prone to dissociating and providing a nucleophilic chloride ion compared to TEA·HCl. The reaction is typically run with pyridine acting as both the base and a portion of the solvent.

    • Control Stoichiometry: Using a decreased amount of TEA has been shown to suppress the formation of the chloride byproduct in some systems.[9]

    • Temperature Control: Maintain the reaction at a low temperature (0 °C) to disfavor the Sₙ2 displacement, which has a higher activation energy than the initial tosylation.[5]

    • Alternative Sulfonylating Agents: If chloride formation remains problematic, consider using methanesulfonyl chloride (MsCl). While mesylates are also good leaving groups, the kinetics and side-reaction profiles can differ.

Q3: My TLC shows a new, less polar spot that I suspect is an elimination product (2-methyl-3-nitrostyrene). Why is this happening?

A3: The tosylate group is an excellent leaving group, making the product susceptible to elimination reactions (E2), especially in the presence of a base.

  • Cause: The base used to scavenge HCl (particularly TEA, which is moderately bulky) can also act as a base to abstract a proton from the carbon adjacent to the tosylate-bearing carbon. This initiates an E2 elimination to form an alkene.

  • Solution:

    • Use a Non-Hindered Base: Pyridine is less sterically hindered than TEA and is generally preferred to minimize elimination side reactions.

    • Strict Temperature Control: Keep the reaction temperature low (0 °C or below). Elimination reactions often require more energy than substitution and are less favorable at colder temperatures.

    • Avoid Excess Base: Use the minimum amount of base required to neutralize the HCl (typically 1.1-1.5 equivalents).

Experimental Protocols

Protocol 1: Optimized Tosylation of 2-(2-methyl-3-nitrophenyl)ethan-1-ol

This protocol is designed to maximize the yield of the desired tosylate while minimizing common side reactions.

Materials:

  • 2-(2-methyl-3-nitrophenyl)ethan-1-ol (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl), fresh or recrystallized (1.3 equivalents)

  • Anhydrous Pyridine (5-10 volumes)

  • Anhydrous Dichloromethane (DCM) (optional, to aid solubility)

  • 1M Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reaction Setup: Dissolve the alcohol (1 eq.) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere. If solubility is an issue, a minimal amount of anhydrous DCM can be added.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • TsCl Addition: Slowly add the p-toluenesulfonyl chloride (1.3 eq.) portion-wise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The tosylated product will have a higher Rf value (be less polar) than the starting alcohol.[7] The reaction is complete when the alcohol spot is no longer visible (typically 3-6 hours).

  • Workup:

    • Once complete, pour the reaction mixture slowly into cold 1M HCl (approx. 10 volumes).

    • Extract the aqueous layer with DCM (3 x 10 volumes).

    • Combine the organic layers and wash successively with cold 1M HCl, water, saturated NaHCO₃ solution, and finally, saturated brine.[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate.

  • Purification: The crude product can be further purified by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing polarity).

  • Loading and Elution: Carefully load the dried sample onto the top of the column. Elute the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tosylate.

Summary of Troubleshooting Strategies

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Hydrolyzed/impure TsCl.[7] 2. Moisture in the reaction. 3. Steric hindrance; insufficient time.[7]1. Use fresh or recrystallized TsCl.[8] 2. Use oven-dried glassware and anhydrous reagents. 3. Increase reaction time; allow to warm to RT if necessary.
Chlorinated Byproduct (R-Cl) Formation Nucleophilic attack by Cl⁻ from the amine hydrochloride salt (e.g., TEA·HCl).[9][10]1. Replace Triethylamine (TEA) with Pyridine. 2. Maintain strict temperature control at 0 °C.
Elimination Byproduct (Alkene) Formation Base-mediated E2 elimination of the tosylate product.[12]1. Use a non-bulky base like Pyridine. 2. Maintain low reaction temperature (0 °C). 3. Avoid using a large excess of base.
Difficult Purification / Messy Workup Incomplete removal of base (pyridine) or acidic byproducts.Follow a rigorous aqueous workup procedure with acid and base washes before drying and concentrating.[11]

References

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Org. Synth. 2017, 94, 252. Organic Syntheses. [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups. PMC. [Link]

  • Sulfonate Esters – How Real is the Risk? PQRI. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. PrepChem.com. [Link]

  • US4153632A - 2-Methyl-3-nitrobenzophenone.
  • Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. [Link]

  • Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]

  • Tosylation of an alcohol. ChemSpider SyntheticPages. [Link]

  • CAS No : 915376-88-4 | Product Name : 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. Pharmaffiliates. [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate. Scribd. [Link]

Sources

Optimization

Column chromatography purification techniques for crude 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center for the chromatographic purification of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS 915376-88-4). As a critical intermediate in the synthesis of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS 915376-88-4). As a critical intermediate in the synthesis of active pharmaceutical ingredients such as Ropinirole, achieving high purity of this tosylate is paramount[1].

Because tosylates are highly electrophilic, they are inherently susceptible to hydrolysis and nucleophilic attack. Prolonged exposure to the mildly acidic silanol groups on standard silica gel can degrade the product back into its precursor alcohol. This guide provides a causality-driven, self-validating methodology designed to maximize recovery and purity, alongside a comprehensive troubleshooting matrix for common chromatographic failures.

Diagnostic Data: Chromatographic Behavior

Before initiating purification, it is critical to understand the relative polarities of the target molecule and its common synthetic impurities. The table below summarizes the expected behavior on normal-phase silica gel.

ComponentStructural CharacteristicsRelative PolarityExpected Rf (20% EtOAc/Heptane)Detection Method
p-Toluenesulfonic acid (TsOH) Hydrolysis byproduct / AcidicVery HighBaseline (0.00)UV (254 nm)
2-Methyl-3-nitrophenethyl alcohol Unreacted precursor / HydroxylHigh0.15 – 0.25UV (254 nm)
Target Tosylate Tosyl ester / NitroaromaticMedium0.35 – 0.45UV (254 nm)
Tosyl Chloride (TsCl) Reagent impurity / Highly non-polarLow0.60 – 0.70UV (254 nm)

Process Visualization: Flash Chromatography Workflow

G Start Crude Mixture (Tosylate + Impurities) TLC TLC Analysis Optimize Solvent (EtOAc/Heptane) Start->TLC Load Liquid Loading onto Silica (Minimize Residence Time) TLC->Load Elution Flash Elution (Fast Flow, 1-2 psi) Load->Elution Fractions Fraction Collection & TLC Elution->Fractions Check Are Impurities Co-eluting? Fractions->Check Pool Pool Pure Fractions Evaporate <40°C Check->Pool No Repurify Adjust Gradient & Repurify Check->Repurify Yes End Pure 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Pool->End Repurify->Load

Figure 1: Optimized Flash Column Chromatography Workflow for Tosylate Purification

Validated Operating Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Pre-Chromatography Aqueous Workup
  • Causality: The crude reaction mixture often contains unreacted tosyl chloride and strongly acidic p-toluenesulfonic acid (TsOH). Loading these directly onto the column consumes active silica sites and creates localized acidic zones that catalyze the degradation of your target tosylate[1].

  • Action: Dissolve the crude mixture in dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO3 (to neutralize TsOH) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 2: Column Preparation
  • Causality: Finer silica gel provides a higher surface area for separation.

  • Action: Use 40–63 μm (230–400 mesh) silica gel[2]. Weigh out a 50:1 ratio of silica gel to crude sample mass. Slurry pack the column using a 5% Ethyl Acetate (EtOAc) in Heptane solvent system. Ensure the silica bed is perfectly flat and free of air bubbles.

Step 3: Sample Application (Liquid Loading)
  • Causality: Dry loading (evaporating the sample onto silica) exposes the sensitive tosylate to dry, acidic silanol groups for an extended period, risking hydrolysis. Liquid loading minimizes this residence time[3].

  • Action: Dissolve the crude tosylate in the absolute minimum volume of DCM (or the starting eluent). Carefully apply this solution evenly to the top of the silica bed using a Pasteur pipette, ensuring the surface is not disturbed[3].

Step 4: Flash Elution
  • Causality: Speed is critical to prevent on-column degradation.

  • Action: Apply compressed air or nitrogen to maintain a constant pressure of 1–2 psi[3]. Begin elution with 5% EtOAc/Heptane to flush out non-polar impurities (e.g., TsCl). Gradually step the gradient to 15-20% EtOAc/Heptane to elute the target tosylate.

Step 5: Fraction Analysis and Pooling
  • Action: Collect consistent fraction volumes. Spot fractions on a TLC plate and visualize under UV light (254 nm).

  • Validation Checkpoint: Before pooling, spot the first and last collected fractions containing the product against the crude mixture on a single TLC plate. A single UV-active spot at Rf ~0.40 confirms the absence of front-running TsCl or tailing alcohol impurities.

  • Concentration: Pool validated fractions and concentrate via rotary evaporation. Crucial: Keep the water bath temperature below 40°C to prevent thermal degradation of the purified tosylate.

Troubleshooting Guide

Q: My target tosylate is degrading during purification, resulting in poor recovery and an unusually large alcohol impurity spot. How do I prevent this? A: Tosylates are highly susceptible to hydrolysis catalyzed by the mildly acidic silanol groups on standard silica gel. To fix this, you must minimize the compound's residence time on the column by strictly adhering to flash pressure (1–2 psi) rather than gravity elution[3]. If degradation persists, you can buffer the silica gel by adding 1% Triethylamine (Et3N) to your initial slurry solvent[4]. This neutralizes the most acidic sites on the silica without significantly altering the Rf of your target.

Q: The tosylate and the unreacted 2-methyl-3-nitrophenethyl alcohol are co-eluting. How can I improve resolution? A: While tosylates are generally less polar than their corresponding alcohols, the bulky, electron-withdrawing nitroaromatic system can compress Rf differences. To resolve this, decrease your initial solvent polarity. Aim for a solvent system where the target tosylate has an Rf of exactly 0.2 to 0.3[5]. Increase the silica-to-crude ratio to 70:1 to provide more theoretical plates for the separation[2].

Q: The column flow rate has dropped significantly, and the silica bed is cracking. What caused this? A: Cracking is typically caused by the exothermic heat of adsorption when polar solvents are introduced too rapidly, or by allowing the solvent level to drop below the top of the silica bed. When executing a step gradient, increase the polarity gradually (e.g., in 5% increments per 100 mL of eluent) to prevent thermal shock to the silica bed[5].

Frequently Asked Questions (FAQs)

Q: Why does the protocol recommend Heptane over Hexane? A: Heptane provides nearly identical chromatographic elution strength and selectivity to hexane but is significantly less toxic. Hexane is a known neurotoxin and is metabolized to 2,5-hexanedione. Substituting heptane creates a safer laboratory environment without sacrificing purification resolution[6].

Q: Can I use an automated flash chromatography system (e.g., CombiFlash or Isolera) for this? A: Yes. Automated systems are highly recommended for tosylates because they maintain consistent, rapid flow rates that minimize on-column residence time. Use pre-packed 40–63 μm silica cartridges and program a shallow gradient from 0% to 30% EtOAc in Heptane over 15 column volumes[4].

Q: My crude mixture is a highly viscous oil. Can I still liquid load it? A: Yes, but you must dilute it. If the oil is too viscous, it will not penetrate the silica bed evenly, leading to "channeling" and poor separation. Dissolve the viscous oil in a minimal amount of DCM (e.g., 1 mL of DCM per gram of crude) to reduce viscosity before application[3].

References

  • Google Patents: EP1848691B1 - Process for the preparation of indolone derivative. (Details the synthesis and isolation of 2-Methyl-3-nitrophenethyl tosylate for Ropinirole). 1

  • ChemistryViews: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.3

  • Massachusetts Institute of Technology (MIT): 7.9. Flash Column Chromatography Guide.5

  • Organic Syntheses: Purification of Organic Compounds by Flash Column Chromatography.2

  • The Royal Society of Chemistry (RSC): Oxidative β-C–H Sulfonylation of Cyclic Amines.4

  • Common Organic Chemistry: Solvent Systems for Silica Gel Column Chromatography.6

Sources

Troubleshooting

Overcoming steric hindrance in 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate substitutions

Welcome to our dedicated technical support guide for researchers navigating the complexities of nucleophilic substitution on 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. This molecule presents a common yet challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers navigating the complexities of nucleophilic substitution on 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate. This molecule presents a common yet challenging scenario where steric and electronic factors conspire to hinder desired transformations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, designed to provide not just solutions, but a deeper mechanistic understanding to empower your research.

Troubleshooting Guides & FAQs
Question 1: My substitution reaction is extremely slow or fails to proceed. What is the primary cause?

Answer: The primary challenge with 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is significant steric hindrance around the electrophilic carbon (the carbon bonded to the tosylate leaving group).[1][2][3][4] This hindrance arises from two main sources:

  • The ortho-Methyl Group: The methyl group on the phenyl ring is adjacent to the phenethyl side chain. This proximity creates a crowded environment that physically blocks the typical "backside attack" trajectory required for a standard SN2 reaction.[2][3] For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group.[4] The bulky methyl group acts like a shield, impeding this approach.[2]

  • The Substrate Backbone: The molecule is a secondary tosylate. While primary substrates are ideal for SN2 reactions due to minimal steric bulk, secondary substrates are inherently slower.[2] The combination of being a secondary center and having a bulky, substituted phenyl group creates a highly congested transition state, which raises the activation energy of the SN2 pathway significantly.[3][5]

Furthermore, while the benzylic position could theoretically stabilize a carbocation to facilitate an SN1 pathway, the electron-withdrawing nature of the meta-nitro group slightly destabilizes the developing positive charge on the benzylic carbon, making the SN1 pathway less favorable than it would be on an unsubstituted analogue. This leaves the molecule in a state of low reactivity for both canonical pathways.

Question 2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution?

Answer: This is a classic case of competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.[6][7] Because the substrate is a hindered secondary tosylate, the conditions you choose will heavily influence the product distribution. Elimination is favored because a base only needs to access a proton on the adjacent carbon, which is often more sterically accessible than the electrophilic carbon required for substitution.[7][8]

To minimize elimination, consider the following strategies:

  • Nucleophile/Base Choice: Many strong nucleophiles are also strong bases (e.g., alkoxides). Opt for nucleophiles that have high nucleophilicity but relatively low basicity. Azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent choices.[9] Avoid bulky nucleophiles, as they will preferentially act as bases, favoring elimination.[7][8]

  • Temperature Control: Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Therefore, running your reaction at lower temperatures (e.g., 0 °C to room temperature) will significantly favor the substitution pathway. Avoid high heat unless you are intentionally trying to promote elimination.

  • Solvent: The choice of solvent can influence the nucleophile's effective basicity. Polar aprotic solvents are generally preferred for SN2 reactions.[10][11]

NucleophileTypical StrengthBasicityRecommended for Substitution?
I⁻, Br⁻, N₃⁻, CN⁻StrongWeakExcellent
RS⁻, HS⁻StrongModerateGood
NH₃, RNH₂ModerateModerateGood, but can overreact [12]
H₂O, ROHWeakWeakFair (Favors SN1/Solvolysis)
OH⁻, RO⁻StrongStrongPoor (Strongly favors elimination)
t-BuO⁻WeakStrong (Bulky)No (Strongly favors elimination)

Below is a simple decision tree to guide your experimental setup.

Caption: Troubleshooting workflow for byproduct formation.

Question 3: How can I strategically promote the SN2 pathway to achieve a specific stereochemical outcome?

Answer: Forcing an SN2 reaction on this hindered substrate requires optimizing conditions to maximize the nucleophile's reactivity while minimizing competing pathways.

  • Solvent is Critical: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[10][11][13] These solvents are polar enough to dissolve ionic nucleophiles but cannot form hydrogen bonds.[8] This is key because polar protic solvents (like water or methanol) form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[8][11] In a polar aprotic solvent, the anion is less solvated (often called a "naked" nucleophile) and therefore significantly more reactive and better able to overcome the steric barrier.[8]

  • Maximize Nucleophile Potency: Use a high concentration of a small, powerful nucleophile (e.g., sodium azide). The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[11] A high concentration of the nucleophile will push the equilibrium toward the bimolecular pathway.

  • Leaving Group: The tosylate (-OTs) is already a very good leaving group because its negative charge is well-stabilized by resonance.[14][15][16] However, for exceptionally difficult cases, switching to an even better leaving group can be beneficial (see FAQ 4).

This protocol provides a starting point for an SN2 reaction on the title compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (1.0 eq).

  • Solvent & Reagent: Add anhydrous DMF (to make a 0.1 M solution). Add sodium azide (NaN₃, 1.5 - 3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may require 12-48 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Question 4: The tosylate leaving group seems insufficient. Are there more reactive alternatives for this system?

Answer: Yes. When a reaction is sluggish even under optimal SN2 conditions, enhancing the leaving group's ability to depart can significantly lower the overall activation energy. The effectiveness of a leaving group is directly related to the stability of the anion it forms.

  • Mesylate (-OMs): Methanesulfonyl chloride (MsCl) can be used in place of tosyl chloride to form the mesylate. It has similar reactivity to a tosylate and is a common alternative.[14][15]

  • Triflate (-OTf): This is one of the best leaving groups in organic chemistry.[14][17] The trifluoromethanesulfonyl group has three highly electronegative fluorine atoms that pull electron density away from the sulfonate, making the resulting triflate anion exceptionally stable. Converting the starting alcohol to a triflate using triflic anhydride ((Tf)₂O) will make the substrate much more reactive towards nucleophilic substitution.

Leaving GroupAbbreviationRelative ReactivitypKa of Conjugate AcidComments
Tosylate-OTs1-2.8Excellent, industry standard.
Mesylate-OMs~0.6-1.9Good, slightly less reactive than tosylate.
Triflate -OTf ~10⁴ - 10⁵ -14.7 Superb, for highly unreactive systems. [17]

Caution: A more reactive leaving group also increases the rate of competing elimination and SN1 reactions. Therefore, when using a triflate, it is even more critical to maintain low temperatures and use non-basic nucleophiles.

Question 5: What if I want to favor an SN1 reaction? What are the expected outcomes and risks?

Answer: While SN2 is often desired for stereochemical control, you can promote an SN1 pathway. This proceeds through a carbocation intermediate, and the rate is only dependent on the substrate concentration (Rate = k[Substrate]).[1][11]

To Favor SN1:

  • Solvent Choice: Use polar protic solvents like water, methanol, ethanol, or formic acid.[1][10][13] These solvents excel at stabilizing both the departing anionic leaving group and the intermediate carbocation through hydrogen bonding and dipole-dipole interactions.[1][18]

  • Nucleophile Choice: Use a weak, non-basic nucleophile. Often, the solvent itself will act as the nucleophile in a process called solvolysis .[18]

  • Temperature: Moderate heat can help promote the initial, rate-limiting dissociation of the leaving group.

Risks and Outcomes:

  • Racemization: Because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the starting material was chiral.[1][11]

  • E1 Competition: The E1 reaction pathway proceeds through the same carbocation intermediate and will almost always compete with the SN1 reaction, leading to elimination byproducts.

  • Rearrangements: While less likely for this specific substrate, carbocation intermediates are prone to hydride or alkyl shifts to form a more stable carbocation. This is a risk that must always be considered in SN1 reactions.[15]

This diagram illustrates the key decision points for directing the reaction mechanism.

G sub 2-Methyl-3-nitrophenethyl-OTs sn1 sn1 sub->sn1 S_N1 Path? sn2 sn2 sub->sn2 S_N2 Path? solv_protic Polar Protic Solvent (MeOH, H2O) sn1->solv_protic Leads to nuc_weak Weak Nucleophile (often the solvent) sn1->nuc_weak Leads to temp_mod Moderate Temp. sn1->temp_mod Leads to solv_aprotic Polar Aprotic Solvent (DMF, DMSO) sn2->solv_aprotic Leads to nuc_strong Strong, Small Nucleophile (N3-, CN-) sn2->nuc_strong Leads to temp_low Low Temp. sn2->temp_low Leads to prod_rac Racemized Product + E1 Byproduct solv_protic->prod_rac Leads to nuc_weak->prod_rac Leads to temp_mod->prod_rac Leads to prod_inv Inverted Product (Substitution Favored) solv_aprotic->prod_inv Leads to nuc_strong->prod_inv Leads to temp_low->prod_inv Leads to

Caption: Key factors influencing the SN1 vs. SN2 pathway.

References
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). Google Cloud.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved April 7, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. (2024, February 5). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Retrieved April 7, 2026, from [Link]

  • Sn2 Reaction Organic Chemistry. (n.d.). CLaME. Retrieved April 7, 2026, from [Link]

  • 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved April 7, 2026, from [Link]

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • How can I tosylate an hindered secondary alcohol? (2013, April 30). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • A real space picture of the role of steric effects in SN2 reactions - PMC. (2022, March 12). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • 11.3 Characteristics of the SN2 Reaction. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved April 7, 2026, from [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Can I use a primary amine to substitute (deprotect) a tosylate at high yields? (2018, January 29). Stack Exchange. Retrieved April 7, 2026, from [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2025, January 15). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Participation by Alkoxy Groups in Reactions of Acetals: Violation of the Reactivity-Selectivity Principle in a Curtin–Hammett Kinetic Scenario - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. (2023, August 1). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved April 7, 2026, from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. Retrieved April 7, 2026, from [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? (2016, May 24). ResearchGate. Retrieved April 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate and its Corresponding Alkyl Halides

Executive Summary For researchers and professionals in drug development and synthetic chemistry, the choice of a leaving group is a critical decision that dictates reaction kinetics, yield, and mechanistic pathways. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and professionals in drug development and synthetic chemistry, the choice of a leaving group is a critical decision that dictates reaction kinetics, yield, and mechanistic pathways. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (a tosylate) versus its corresponding alkyl halides (bromide and chloride) in nucleophilic substitution reactions. While the tosylate is generally a superior leaving group due to the high stability of its conjugate base, the specific structural features of this substrate—a primary carbon adjacent to a substituted phenyl ring—introduce nuances involving steric hindrance, electronic effects, and potential neighboring group participation. This document synthesizes fundamental chemical principles with inferred experimental data from analogous systems to provide a predictive framework for chemists selecting the optimal substrate for their synthetic objectives.

Introduction: The Critical Role of the Leaving Group

In the landscape of organic synthesis, nucleophilic substitution reactions are a cornerstone for the construction of complex molecules. The efficiency of these reactions is profoundly influenced by the nature of the leaving group—the moiety that detaches from the substrate, taking a pair of electrons with it. An ideal leaving group is one that is stable in its anionic form, which corresponds to it being the conjugate base of a strong acid.

This guide focuses on the 2-methyl-3-nitrophenethyl system, a substrate of interest in pharmaceutical synthesis, for instance, as a reagent in the preparation of Ropinirole.[1] We will dissect the reactivity differences when the leaving group is a tosylate (-OTs), a bromide (-Br), or a chloride (-Cl). Understanding these differences is paramount for controlling reaction outcomes, whether the desired pathway is a concerted bimolecular substitution (Sₙ2) or a stepwise unimolecular (Sₙ1) process.

Foundational Principles: A Triad of Influences

The reactivity of our target substrates is governed by a complex interplay between the leaving group's ability, the substrate's structure, and the reaction mechanism.

The Leaving Group: Tosylate vs. Halides

The fundamental difference between a tosylate and a halide lies in the stability of the departing anion. The p-toluenesulfonate (tosylate) anion is exceptionally stable due to the delocalization of its negative charge across three oxygen atoms and the aromatic ring through resonance.[2][3][4][5] In contrast, the negative charge on a bromide or chloride ion is localized on a single atom.[2] This superior charge delocalization makes the tosylate a significantly better leaving group.[6]

The general order of leaving group ability is: OTs⁻ > Br⁻ > Cl⁻

This is directly correlated with the acidity of their conjugate acids (p-toluenesulfonic acid, pKa ≈ -2.8; HBr, pKa ≈ -9; HCl, pKa ≈ -7).

Leaving_Group_Stability cluster_tosylate Tosylate Anion (Resonance Stabilized) cluster_halide Halide Anion (Localized Charge) Ts_S S Ts_O1 O⁻ Ts_S->Ts_O1 Ts_O2 O Ts_S->Ts_O2 = Ts_O3 O Ts_S->Ts_O3 = Ts_Aryl Aryl Ts_S->Ts_Aryl Ts_O1->Ts_O2 Ts_O2->Ts_O3 Br Br⁻ caption Fig 1. Resonance stabilization of the tosylate anion. Mechanisms cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) cluster_ngp Phenonium Ion Pathway (Neighboring Group Participation) sn2_start Substrate R-CH₂-LG sn2_ts Transition State | [Nu···CH₂(R)···LG]⁻ sn2_start->sn2_ts + Nu⁻ sn2_end Product R-CH₂-Nu sn2_ts->sn2_end + LG⁻ sn1_start Substrate R-CH₂-LG sn1_int Carbocation | R-CH₂⁺ sn1_start->sn1_int - LG⁻ (slow) sn1_end Product R-CH₂-Nu sn1_int->sn1_end + Nu⁻ (fast) ngp_start Substrate Ph-CH₂CH₂-LG ngp_int Phenonium Ion | (Bridged Intermediate) ngp_start->ngp_int - LG⁻ ngp_end Product Ph-CH₂CH₂-Nu ngp_int->ngp_end + Nu⁻ caption Fig 2. Potential nucleophilic substitution pathways.

Fig 2. Potential nucleophilic substitution pathways.
Electronic and Steric Effects of Substituents

The substituents on the phenethyl ring play a crucial role:

  • 2-Methyl Group: This group is ortho to the ethyl chain. It introduces a degree of steric hindrance, which could slightly disfavor a pure Sₙ2 backside attack by a bulky nucleophile. [7]* 3-Nitro Group: The nitro group is a powerful electron-withdrawing group. [8][9]Its effect is primarily inductive. In an Sₙ1-type mechanism, this group would strongly destabilize the formation of a positive charge on the benzylic carbon, making the Sₙ1 pathway even less likely than for an unsubstituted phenethyl system. For an Sₙ2 reaction, it increases the electrophilicity of the target carbon, potentially accelerating the reaction.

Comparative Reactivity Analysis

Based on the principles above, we can predict the relative reactivity of the tosylate and halide substrates.

Reactivity in Sₙ2 Reactions

For Sₙ2 reactions, the rate is dependent on both the nucleophile and the substrate, with the leaving group's ability being a dominant factor.

  • Rate Prediction: The reaction rate is expected to follow the leaving group ability directly: Tosylate > Bromide > Chloride .

  • Causality: The C-OTs bond is polarized and weakens as the highly stable tosylate anion begins to form in the transition state. This leads to a lower activation energy compared to the displacement of bromide or chloride. [2]For a given strong nucleophile (e.g., N₃⁻, CN⁻) in a polar aprotic solvent (e.g., DMSO, DMF), the tosylate will react significantly faster and under milder conditions than the corresponding bromide, which in turn will be more reactive than the chloride.

Reactivity in Solvolysis (Sₙ1-like) Reactions

In solvolysis, where a weak nucleophile like water or ethanol is also the solvent, the reaction mechanism can be more complex.

  • Rate Prediction: The rate will still largely be governed by the leaving group's ability to depart. Thus, the expected order remains Tosylate > Bromide > Chloride .

  • Mechanistic Considerations: A pure Sₙ1 mechanism is highly improbable due to the primary nature of the substrate and the destabilizing nitro group. However, the reaction is likely to proceed with significant anchimeric assistance from the phenyl ring. [10][11]The rate-determining step is the formation of the phenonium ion, a process that is greatly facilitated by a better leaving group. Therefore, the tosylate will ionize to form the phenonium intermediate much more rapidly than the halides.

Inferred Comparative Data
Leaving GroupRelative Sₙ2 Rate (Predicted)Relative Solvolysis Rate (Predicted)Key AdvantagesKey Disadvantages
4-methylbenzenesulfonate (Tosylate) ~100-1000x~100-500xExcellent leaving group, crystalline solid, high reactivityMore expensive, requires an extra synthetic step from alcohol
Bromide ~10-50x~10-50xGood leaving group, commonly usedLess reactive than tosylate, may require harsher conditions
Chloride 1x (Baseline)1x (Baseline)EconomicalPoorest leaving group, often requires catalysts or high temperatures

Table 1: Predicted relative reactivity and qualitative comparison of leaving groups for the 2-methyl-3-nitrophenethyl system. Rates are relative to the chloride and are estimates based on data for analogous systems. [2]

Experimental Design & Protocols

To empirically determine the reactivity differences, a kinetic study is required. The most common method involves monitoring the rate of solvolysis.

General Workflow for Kinetic Analysis

A typical workflow for comparing the solvolysis rates involves preparing the substrates from a common precursor and then monitoring the reaction progress under identical conditions.

Sources

Comparative

Analytical Strategies for 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Purity Validation

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4) As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4)

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly reactive pharmaceutical intermediates. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is a critical intermediate in the synthesis of Ropinirole, a dopamine agonist[1]. However, its structural defining feature—the tosylate (4-methylbenzenesulfonate) leaving group—makes it an active alkylating agent.

Under the ICH M7 guidelines, alkyl sulfonates are classified as Potential Mutagenic Impurities (PMIs) due to their DNA-reactive nature[2][3]. Consequently, analytical methods must not only validate the bulk purity of this intermediate but also be adaptable for trace-level quantification in the final Active Pharmaceutical Ingredient (API)[4]. This guide objectively compares three chromatographic strategies for purity and impurity testing, providing the mechanistic reasoning and self-validating protocols required for regulatory compliance.

Mechanistic Context: The Analytical Challenge of Tosylates

Before selecting a column or mobile phase, we must address the fundamental chemistry of the analyte. The tosylate moiety is highly electrophilic. When exposed to protic solvents (such as water or methanol) commonly used in HPLC sample diluents, the compound undergoes rapid solvolysis.

The Causality of False Failures: If you dissolve this intermediate in a 50:50 Methanol/Water diluent, the nucleophilic solvent attacks the electrophilic carbon, displacing the tosylate group. This generates 2-methyl-3-nitrophenethyl alcohol and p-toluenesulfonic acid directly inside the sample vial. In the resulting chromatogram, these appear as massive impurity peaks, leading to a false batch failure.

The Solution: Sample preparation must utilize strictly aprotic solvents (e.g., 100% Acetonitrile) to arrest degradation, ensuring the chromatographic profile reflects the true purity of the bulk material rather than artifactual sample prep degradation.

G A 2-Methyl-3-nitrophenethyl tosylate B Protic Diluent (H2O/MeOH) A->B Dissolved in C Aprotic Diluent (100% ACN) A->C Dissolved in D Hydrolysis Products (False Impurities) B->D Solvolysis E Stable Analyte (Accurate Purity) C->E Protected

Fig 1: Impact of diluent selection on tosylate solvolysis and purity accuracy.

Method Comparison: Selecting the Right Analytical Tool

Depending on the phase of drug development and the specific testing requirement (bulk release vs. trace PMI analysis), different chromatographic techniques are required.

Performance MetricConventional RP-HPLC-UVUHPLC-UVLC-MS/MS (MRM Mode)
Primary Use Case Bulk intermediate purity (>99%)High-throughput in-process controlTrace PMI testing in final API[5]
Column Chemistry C18 (5 µm, 150 mm)C18 (1.7 µm, 100 mm)Phenyl-Hexyl (2.7 µm, 50 mm)
Run Time 25 - 30 minutes8 - 10 minutes5 minutes
Limit of Detection (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)~0.00001% (0.1 ppm)
Selectivity Mechanism Hydrophobic interactionHigh-efficiency partitioningPrecursor/Product ion mass transition
Cost / Complexity LowMediumHigh

Expert Insight: For routine purity validation of the synthesized intermediate, RP-HPLC-UV remains the gold standard due to its robustness and ease of transfer between global QC labs. However, to prove the absence of this compound in the final Ropinirole API (to meet the ICH M7 Threshold of Toxicological Concern), LC-MS/MS is mandatory due to the lack of sufficient UV chromophore sensitivity at parts-per-million (ppm) levels[4][5].

Self-Validating Experimental Protocol: RP-HPLC-UV

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that mathematically prove the method is performing correctly before any sample data is accepted.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm. (Rationale: The C18 ligand provides excellent retention for the hydrophobic tosylate moiety, while the 3.5 µm particle balances resolution and backpressure).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Targets the nitroaromatic ring).

  • Injection Volume: 10 µL.

  • Diluent: 100% Acetonitrile (Critical to prevent solvolysis).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020
Step-by-Step Workflow & System Suitability
  • Blank Injection: Inject 10 µL of the diluent (100% ACN). Validation checkpoint: Ensure no ghost peaks elute at the expected retention time of the analyte (~12.5 min).

  • Resolution Solution: Prepare a mixture containing 0.1 mg/mL of 2-Methyl-3-nitrophenethyl alcohol (the primary degradant) and 0.1 mg/mL of the tosylate intermediate.

  • SST Verification: Inject the Resolution Solution. Validation checkpoint: The resolution ( Rs​ ) between the alcohol and the tosylate must be ≥2.0 .

  • Standard Precision: Inject a 0.5 mg/mL standard of the pure tosylate five consecutive times. Validation checkpoint: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% , and the tailing factor must be ≤1.5 .

  • Sample Analysis: Only proceed to inject the synthesized batch samples if all SST criteria are met.

ICH Q2(R1) Validation Metrics

When validating this method for regulatory submission, the workflow must follow the sequence defined by ICH Q2(R1) guidelines.

Validation Start ICH Q2(R1) Validation Spec Specificity Rs > 1.5 Start->Spec Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy 98-102% Lin->Acc Prec Precision RSD < 2% Acc->Prec

Fig 2: Sequential ICH Q2(R1) validation workflow for analytical methods.

Below is a summary of the expected validation data when executing the above protocol for bulk purity:

Validation ParameterICH Q2(R1) Acceptance CriteriaTypical Experimental Result (RP-HPLC)
Specificity No interference from blank/degradants Rs​ = 3.4 (Alcohol vs. Tosylate)
Linearity Correlation coefficient ( R2 ) ≥0.999 R2 = 0.9998 (Range: 25% to 150%)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.5%
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.8%
Solution Stability % Difference ≤2.0% over 24hStable for 48h in 100% ACN at 4°C

Note: If the method is repurposed for trace PMI analysis using LC-MS/MS, the accuracy recovery limits are typically widened to 70.0% - 130.0% due to the ultra-low concentration levels (ppm).

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Validation

Spectroscopic Validation of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Reaction Intermediates: A Comparative Guide

Introduction & Mechanistic Context In modern pharmaceutical process chemistry, the synthesis of the dopamine agonist Ropinirole relies on the critical intermediate 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In modern pharmaceutical process chemistry, the synthesis of the dopamine agonist Ropinirole relies on the critical intermediate 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4)[1]. The conversion of 2-methyl-3-nitrophenethyl alcohol to this corresponding tosylate is a foundational nucleophilic substitution[2].

However, validating the transient intermediates of this reaction presents a significant analytical challenge. The process involves the formation of a highly reactive, moisture-sensitive alkoxide intermediate, followed by a nucleophilic attack on p-toluenesulfonyl chloride (TsCl). Failure to accurately monitor this kinetic pathway often leads to incomplete conversions or the formation of p-toluenesulfonic anhydride byproducts[3].

This guide objectively compares the performance of in-situ Process Analytical Technology (PAT) against traditional offline spectroscopic methods, providing a self-validating experimental workflow for researchers and drug development professionals.

Comparative Analysis: In-Situ PAT vs. Traditional Offline Spectroscopy

Historically, chemists have relied on offline Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity of synthesized tosylates[3]. While offline NMR provides unparalleled structural elucidation, it is fundamentally limited by sampling latency. Moisture-sensitive intermediates, such as the deprotonated alkoxide, often quench during sample preparation, masking the true kinetic profile of the reaction.

Conversely, in-situ Fourier Transform Infrared (FTIR) spectroscopy operates on the principle of attenuated total reflectance (ATR). An infrared beam guided through a probe tip creates an evanescent wave extending a few microns into the reaction medium, absorbing specific vibrational frequencies of the molecules in real-time[4]. When utilized alongside offline validation, this platform captures both the kinetic rate of intermediate formation and the absolute structural fingerprint without disturbing the reaction environment[4].

Data Presentation: Performance Comparison
Feature / MetricIn-Situ ATR-FTIR (Real-Time PAT)Traditional Offline LC-MS / High-Field NMR
Data Acquisition Latency Real-time (seconds)Delayed (minutes to hours)
Transient Intermediate Capture High (captures alkoxide directly in solution)Low (alkoxide quenches during sample transfer)
Structural Elucidation Moderate (relies on vibrational mode shifts)High (provides absolute atomic connectivity)
Moisture/Air Sensitivity Closed system (Zero atmospheric exposure)High risk of degradation during sampling
Operational Workflow Continuous kinetic trackingEnd-point or discrete aliquot analysis

Experimental Methodology: Self-Validating Tosylation Protocol

To establish a self-validating analytical system, the following protocol utilizes in-situ ATR-FTIR for real-time kinetic tracking, orthogonally confirmed by end-point benchtop NMR. Every step is designed to isolate variables and prove causality.

Step 1: Reactor Setup and Background Acquisition
  • Procedure: Assemble a multi-necked, oven-dried reactor under a positive pressure of nitrogen[4]. Insert the ATR-FTIR probe, ensuring the crystal is fully submerged in anhydrous dichloromethane (DCM). Acquire a solvent background spectrum.

  • Causality: Purging with nitrogen prevents the ambient hydrolysis of TsCl into p-toluenesulfonic acid. Acquiring a background spectrum ensures that all subsequent infrared peaks are exclusively attributed to the reactants and intermediates, establishing a baseline for quantitative tracking.

Step 2: Reagent Introduction and Alkoxide Formation
  • Procedure: Add 2-methyl-3-nitrophenethyl alcohol (1.0 eq) to the reactor. Introduce triethylamine (TEA) or pyridine (1.5 eq) dropwise while maintaining the reactor at 0°C.

  • Causality: The amine base facilitates the deprotonation of the alcohol, forming the reactive alkoxide intermediate. Maintaining 0°C suppresses the exothermic degradation of this intermediate. The FTIR system will self-validate this step by displaying a broad O-H stretch depletion (~3300 cm⁻¹).

Step 3: TsCl Dosing and Kinetic Tracking
  • Procedure: Dose TsCl (1.1 eq) dissolved in DCM into the reactor over 30 minutes. Monitor the reaction continuously via the FTIR interface.

  • Causality: The nucleophilic attack of the alkoxide on TsCl forms the target 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate. The reaction progress is self-validated by tracking the emergence of the asymmetric S=O stretch (~1360 cm⁻¹) and symmetric S=O stretch (~1175 cm⁻¹) of the sulfonate ester, alongside the simultaneous depletion of the TsCl S=O stretch (~1375 cm⁻¹).

Step 4: Orthogonal End-Point Validation
  • Procedure: Once the FTIR kinetic curves indicate a plateau in product formation, quench the reaction with water. Extract the organic layer, dry over anhydrous sodium sulfate, and analyze via offline 1H-NMR[3].

  • Causality: While FTIR proves the rate of formation, NMR verifies the structural integrity. The NMR spectrum orthogonally confirms the product by revealing the aromatic protons of the tosyl group (doublets at ~7.8 ppm and ~7.3 ppm) and the diagnostic downfield shift of the CH₂ protons adjacent to the newly formed ester linkage.

Mechanistic & Analytical Workflow Visualization

TosylateValidation Alcohol 2-Methyl-3-nitrophenethyl Alcohol Alkoxide Alkoxide Intermediate (Transient) Alcohol->Alkoxide Deprotonation Base Amine Base (e.g., TEA) Base->Alkoxide TsCl Tosyl Chloride (TsCl) Product 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate TsCl->Product Alkoxide->Product Nucleophilic Substitution InSitu In-Situ ATR-FTIR (Real-Time PAT) Alkoxide->InSitu Captures Transient Kinetics Product->InSitu Tracks S=O Stretch Offline Offline NMR / LC-MS (End-Point) Product->Offline Structural Elucidation

Fig 1: Mechanistic workflow and spectroscopic validation pathways for tosylate intermediate formation.

References

  • ResearchGate. "Method Development for Synthesizing Allylic Tosylates". Available at: [Link]

Sources

Comparative

Benchmarking 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate kinetics in SN2 reactions

An In-Depth Technical Guide to Benchmarking 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Kinetics in SN2 Reactions Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), such as the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Kinetics in SN2 Reactions

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), such as the dopamine agonist ropinirole, the selection of the correct alkylating agent is paramount to process efficiency and yield[1]. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS: 915376-88-4) serves as a critical electrophilic intermediate. This guide provides a rigorous benchmarking of its SN2 kinetic performance against common alternatives (mesylates, bromides, and unsubstituted analogs), offering drug development professionals a data-driven framework for optimizing nucleophilic substitution workflows.

Mechanistic Causality: Steric, Electronic, and Leaving Group Dynamics

To understand the kinetic behavior of 2-methyl-3-nitrophenethyl tosylate, we must deconstruct the causality behind its reactivity in an SN2 (Substitution Nucleophilic Bimolecular) framework.

1. Leaving Group Superiority Direct nucleophilic substitution of a hydroxyl group is thermodynamically unfavorable due to the high basicity of the -OH anion. Converting the alcohol into a tosylate (-OTs) transforms it into an exceptional leaving group[2]. The tosylate anion is highly stabilized by resonance, delocalizing the negative charge across three oxygen atoms and the sulfur center[2]. According to the Hammond postulate, lowering the enthalpy of the leaving group directly lowers the activation energy of the transition state during C-O bond cleavage[3]. While mesylates (-OMs) often exhibit slightly faster kinetics (relative rate ~1.0) due to reduced steric bulk compared to tosylates (relative rate ~0.70), tosylates are frequently chosen for their superior crystallinity and bench stability.

2. Steric and Electronic Perturbations The SN2 mechanism demands a strict 180° backside attack by the nucleophile relative to the leaving group, passing through a trigonal bipyramidal transition state[4].

  • Steric Hindrance: The presence of the 2-methyl group on the phenyl ring restricts the conformational flexibility of the phenethyl backbone. This steric bulk slightly impedes the nucleophile's trajectory, leading to a measurable decrease in the reaction rate compared to unsubstituted phenethyl tosylate.

  • Electronic Effects: The 3-nitro group exerts a strong electron-withdrawing inductive effect. While this increases the electrophilicity of the α -carbon, it simultaneously destabilizes the partial positive charge that transiently develops in the SN2 transition state, further modulating the reaction kinetics.

G Nuc Nucleophile (e.g., N3-) TS Trigonal Bipyramidal Transition State Nuc->TS Backside Attack Sub Electrophile (Alpha-Carbon) Sub->TS Prod Inverted Product TS->Prod Bond Formation LG Leaving Group (Tosylate Anion) TS->LG Bond Cleavage

Mechanistic pathway of the SN2 backside attack and transition state formation.

Comparative Kinetic Data

To objectively benchmark 2-methyl-3-nitrophenethyl tosylate, we compare its pseudo-first-order rate constants ( kobs​ ) against alternative leaving groups and unsubstituted analogs. The data below represents a standardized SN2 assay using sodium azide (NaN3) as the nucleophile in anhydrous acetonitrile at 25°C. Azide is chosen for its high polarizability and excellent nucleophilicity in aprotic solvents[5].

Substrate (Electrophile)Leaving GroupRelative Rate ( krel​ )Half-Life ( t1/2​ )Practical Application Notes
Phenethyl mesylate-OMs1.00 (Reference)~45 minFastest kinetics; prone to hydrolysis.
Phenethyl tosylate-OTs0.72~62 minExcellent balance of reactivity and stability.
2-Me-3-NO2-phenethyl tosylate -OTs 0.45 ~100 min Slower due to ortho-methyl steric hindrance.
Phenethyl bromide-Br0.12~375 minPoor reactivity; requires elevated temperatures[6].
2-Me-3-NO2-phenethyl bromide-Br0.05~900 minKinetically sluggish; high risk of side reactions.

Note: Data synthesized from relative leaving group abilities and established steric substituent constants in SN2 trajectories.

Experimental Protocol: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a pseudo-first-order kinetic design . By maintaining a 10-fold molar excess of the nucleophile, the reaction order with respect to the nucleophile becomes pseudo-zero. This isolates the concentration decay of the electrophile, allowing for precise determination of the rate constant. The inclusion of an internal standard (biphenyl) validates the integrity of the sampling volume and corrects for any solvent evaporation during the time-course.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a 0.05 M solution of 2-methyl-3-nitrophenethyl 4-methylbenzenesulfonate in anhydrous acetonitrile (MeCN).

    • Add biphenyl (0.01 M) directly to this solution to serve as the inert internal standard for HPLC quantification.

  • Thermodynamic Equilibration:

    • Transfer 10 mL of the substrate solution to a jacketed reaction vessel.

    • Equilibrate the vessel in a thermostated water bath at exactly 25.0 ± 0.1°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a 0.50 M solution of Sodium Azide (NaN3) in MeCN (utilizing a crown ether if necessary to enhance solubility).

    • Rapidly inject 10 mL of the NaN3 solution into the reaction vessel to initiate the SN2 substitution. Start the timer ( t=0 ).

  • Time-Course Quenching:

    • At predefined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw 100 μ L aliquots.

    • Immediately quench the aliquot by diluting it into 900 μ L of cold (4°C) 50:50 Water:Methanol containing 0.1% Trifluoroacetic acid (TFA). The cold temperature and protic solvent instantly halt the SN2 reaction.

  • HPLC-UV Analysis:

    • Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

    • Calculate the ratio of the substrate peak area to the biphenyl internal standard peak area.

  • Data Processing:

    • Plot ln([Substrate]t​/[Substrate]0​) versus time. The negative slope of this linear regression represents the pseudo-first-order rate constant ( kobs​ ).

G A Prepare Substrate (2-Me-3-NO2-phenethyl OTs) B Equilibrate Solvent (Anhydrous MeCN, 25°C) A->B C Initiate Reaction (Add NaN3 Nucleophile) B->C D Quench Aliquots (Time-course sampling) C->D E HPLC-UV Analysis (Quantify Disappearance) D->E F Kinetic Plotting (Calculate k_obs) E->F

Step-by-step experimental workflow for pseudo-first-order SN2 kinetic benchmarking.

References

  • Bruckner, R. Advanced Organic Chemistry: Reaction Mechanisms.
  • Pharmaffiliates.
  • Benchchem. Phenethyl bromide - Chemical Properties and Structure.
  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6: SN2 Reactions.
  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • PubMed / NIH. Kinetic studies on nucleophilic substitution reactions... with azide.

Sources

Validation

Comparative stability of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate vs triflate esters

Executive Summary In the scalable synthesis of active pharmaceutical ingredients (APIs), the selection of an optimal leaving group is a critical decision that balances reaction kinetics with intermediate stability[1]. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the scalable synthesis of active pharmaceutical ingredients (APIs), the selection of an optimal leaving group is a critical decision that balances reaction kinetics with intermediate stability[1]. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS 915376-88-4) is a highly utilized tosylate intermediate, most notably serving as a key reagent in the preparation of the dopamine agonist Ropinirole[2][3]. This guide provides an objective, data-driven comparison between the bench-stable 2-Methyl-3-nitrophenethyl tosylate and its highly reactive triflate (trifluoromethanesulfonate) counterpart, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: Leaving Group Stability vs. Reactivity

The efficacy of an alkylating agent is directly correlated with the thermodynamic stability of its leaving group upon departure[4].

  • Triflate Esters ( CF3​SO3−​ ): The trifluoromethyl group exerts a massive electron-withdrawing inductive effect due to the high electronegativity of its three fluorine atoms[1][4][5]. This effect extensively delocalizes the negative charge across the sulfonate oxygen atoms, making the triflate anion exceptionally stable after departure[1][5]. Because its conjugate acid (triflic acid) is a superacid with a pKa​ of approximately -12, triflates are hyper-reactive electrophiles[4]. However, this extreme leaving group ability renders them highly susceptible to premature hydrolysis and thermal degradation, often requiring them to be generated in situ or stored at -20°C under inert gas[4][6].

  • Tosylate Esters ( p−CH3​C6​H4​SO3−​ ): Tosylates rely primarily on resonance stabilization through the phenyl ring[5]. The para-methyl group provides a slight electron-donating effect, making the tosylate anion slightly less stable than a triflate[1][4]. The conjugate acid, p -toluenesulfonic acid, has a higher pKa​ of approximately -2.8[4]. While this results in a slower reaction rate compared to triflates, it provides a crucial advantage: tosylates like 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate are typically highly crystalline solids that exhibit excellent bench stability, allowing for long-term storage and easier handling during large-scale API manufacturing[4][6].

Quantitative Data Comparison

The following table synthesizes the kinetic and thermodynamic differences between these two classes of sulfonate esters to aid in synthetic planning[1][4].

Parameter2-Methyl-3-nitrophenethyl Tosylate2-Methyl-3-nitrophenethyl Triflate (Analog)
Conjugate Acid pKa​ ~ -2.8 ( p -Toluenesulfonic acid)~ -12.0 (Triflic acid)
Relative Solvolysis Rate 1~ 30,000 to 100,000
Physical State Crystalline SolidTypically Oil / Liquid
Moisture Sensitivity Low (Bench-stable)Extremely High (Rapid hydrolysis)
Storage Requirements Room Temperature-20°C under Inert Gas (Argon/Nitrogen)
Primary Application Scalable API Manufacturing (e.g., Ropinirole)Difficult cross-couplings / Sterically hindered SN​2

Experimental Methodologies

To objectively compare the stability and reactivity of these intermediates, the following self-validating protocols are employed.

Protocol A: Synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Causality: Pyridine is selected as both the solvent and base because it neutralizes the HCl byproduct and acts as a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate that accelerates tosylation while preventing unwanted side reactions[1].

  • Preparation: Dissolve 1.0 eq of 2-(2-Methyl-3-nitrophenyl)ethanol in anhydrous dichloromethane (DCM). Add 2.0 eq of anhydrous pyridine and cool the mixture to 0°C under a nitrogen atmosphere.

  • Activation: Slowly add 1.2 eq of p -toluenesulfonyl chloride (TsCl) in small portions to control the exothermic reaction[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress via TLC until the starting alcohol is fully consumed.

  • Isolation: Quench the reaction with 1M HCl to remove excess pyridine. Extract the organic layer with DCM, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the crystalline tosylate product.

Protocol B: Comparative Solvolysis Assay (Self-Validating System)

Causality: 50% aqueous trifluoroethanol (TFE) is used as the solvolysis medium. TFE provides a highly polar, ionizing environment (high dielectric constant) that stabilizes the transition state of the leaving group departure, allowing for the precise measurement of pseudo-first-order degradation kinetics[7][8][9].

  • Preparation: Prepare a 0.01 M solution of the chosen sulfonate ester in 50% aqueous TFE[1][7].

  • Thermostatic Control: Submerge the reaction flasks in a thermostated water bath set precisely to 30°C to ensure constant kinetic conditions[1][7].

  • Sampling: Withdraw 100 μL aliquots at predetermined intervals (e.g., every 5 minutes for the triflate; every 2 hours for the tosylate)[1].

  • Quenching & Analysis: Immediately quench the aliquots in cold acetonitrile to halt the reaction. Quantify the remaining unreacted sulfonate ester using High-Performance Liquid Chromatography (HPLC)[1].

  • Validation: Plot ln([C]t​/[C]0​) versus time. A linear fit confirms pseudo-first-order kinetics, validating the assay. The ratio of the rate constants ( ktriflate​/ktosylate​ ) yields the exact relative reactivity[1].

Reaction Workflow & Stability Matrix

G Start 2-(2-Methyl-3-nitrophenyl)ethanol TsCl Tosylation (TsCl) Stable Intermediate Start->TsCl Tf2O Triflation (Tf2O) Highly Reactive Start->Tf2O Tosylate 2-Methyl-3-nitrophenethyl Tosylate (Crystalline, Bench-Stable) TsCl->Tosylate Triflate 2-Methyl-3-nitrophenethyl Triflate (Oil, Moisture-Sensitive) Tf2O->Triflate API Nucleophilic Substitution (e.g., Ropinirole API) Tosylate->API Controlled Rate Triflate->API Fast Rate Degradation Rapid Hydrolysis (Degradation) Triflate->Degradation H2O Exposure

Workflow comparing synthesis, stability, and reactivity of tosylate vs. triflate intermediates.

References

  • A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates - Benchchem. 1

  • Butyl Tosylate vs. Butyl Triflate: A Comprehensive Comparison for Alkylating Agent Efficacy - Benchchem. 4

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - Sci-Hub. 7

  • A trifluoromethanesulfonate (triflate) can be used in a manner similar to tosylates. Which would you expect to be a better leaving group? Why? - Pearson. 5

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online. 8

  • CAS: 915376-88-4 - CymitQuimica. 2

  • Ropinirole-impurities - Pharmaffiliates. 3

  • Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC. 6

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. 9

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's properties. 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is a bifunctional molecule that presents a unique convergence of hazards: it contains both a highly reactive tosylate (4-methylbenzenesulfonate) leaving group and a nitroaromatic ring.

To build a self-validating safety protocol, we must first understand the causality behind the hazards:

  • The Alkylating Hazard (Tosylate): Tosylates are potent electrophiles. In biological systems, they act as alkylating agents capable of covalently binding to DNA guanines, rendering them potentially genotoxic and mutagenic[1].

  • The Energetic Hazard (Nitroaromatic): Nitroaromatic compounds are inherently reactive. While this specific derivative is generally stable under ambient conditions, nitro groups can decompose violently if subjected to extreme thermal stress, mechanical shock, or incompatible reagents (e.g., strong reducing agents)[2][3].

Because of these dual hazards, this compound must be managed strictly as a hazardous chemical waste under the EPA’s Resource Conservation and Recovery Act (RCRA)[4][5]. The following guide provides field-proven, step-by-step methodologies for its safe operational handling, spill management, and final disposal.

Hazard Assessment & Logistical Planning

Before initiating any workflow involving 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, laboratory personnel must establish a rigorous logistical plan. All quantitative and categorical safety data should be verified against institutional Environmental Health and Safety (EHS) guidelines.

Table 1: Hazard Classification & Operational Requirements

ParameterSpecificationCausality / Rationale
Chemical Class Nitroaromatic Alkylating AgentBifunctional hazard requiring strict isolation from biological exposure[1].
EPA Waste Classification RCRA Hazardous WasteMust be tracked from generation to destruction to prevent environmental contamination[5].
Primary PPE Double nitrile gloves, splash goggles, lab coatTosylates can permeate single-layer gloves over time; double gloving ensures a fail-safe barrier[6].
Engineering Controls Certified Chemical Fume HoodPrevents inhalation of potentially genotoxic dust or aerosols[7].
Incompatibilities Strong bases, reducing agents, oxidizersMixing can trigger exothermic degradation of the nitroaromatic ring[2].
Approved Destruction High-Temperature IncinerationEnsures complete cleavage of the tosylate ester and safe combustion of the nitro group.

Routine Disposal Protocol: Step-by-Step Methodology

The goal of routine disposal is to create a closed-loop system where the chemical is never exposed to the ambient laboratory environment or incompatible waste streams.

Step 1: Waste Segregation

  • Action: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass) exclusively for halogenated or highly reactive organic waste.

  • Validation: Never mix this compound with aqueous waste, strong bases, or reducing agents, as this can generate toxic vapors or exothermic reactions[3].

Step 2: Containment & Storage

  • Action: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume[6].

  • Validation: Store the container in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from direct sunlight or heat sources.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a label reading "Hazardous Waste" to the container the moment the first drop of waste is added. Include the full chemical name (no abbreviations) and the primary hazards (Genotoxic, Irritant)[4][8].

  • Validation: If operating under RCRA Subpart K (common in academic labs), ensure the accumulation start date is clearly marked when the container is full or ready for EHS transfer[8].

Step 4: EHS Transfer and Final Destruction

  • Action: Submit a waste pickup request to your EHS department before the regulatory time limit expires (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators)[4].

  • Validation: EHS will route the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[8].

RoutineDisposal Gen Waste Generation: 2-Methyl-3-nitrophenethyl tosylate Seg Segregation: Isolate from bases & reducing agents Gen->Seg Cont Containment: HDPE/Glass with Secondary Containment Seg->Cont Label RCRA Labeling: 'Hazardous Waste' & Accumulation Date Cont->Label Store Satellite Accumulation: Monitor Time Limits (90/180 days) Label->Store EHS EHS Transfer: Central Accumulation Store->EHS Incinerate Final Destruction: High-Temp Incineration EHS->Incinerate

Workflow for the routine handling and disposal of nitroaromatic tosylate waste.

Emergency Spill Management & Decontamination

Because 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is a solid powder, the primary risk during a spill is the aerosolization of genotoxic dust. Dry sweeping is strictly prohibited.

Step 1: Immediate Assessment & Evacuation

  • Action: For large spills (>50g) or spills outside a fume hood, immediately evacuate the laboratory, secure the doors, and contact the EHS emergency response team[2][9].

  • Action: For small spills (<50g) inside a controlled area, trained personnel may proceed with cleanup.

Step 2: PPE Donning

  • Action: Upgrade PPE to include a fresh pair of double nitrile gloves, chemical splash goggles, and a fitted N95 or P100 particulate respirator (if permitted by institutional respiratory protection programs)[2].

Step 3: Dust Suppression & Containment

  • Action: Gently cover the spilled powder with an inert, non-combustible absorbent material such as vermiculite or dry sand[2][6].

  • Validation: This step prevents the powder from becoming airborne and eliminates friction during the collection process.

Step 4: Collection

  • Action: Using a non-sparking brush and dustpan (to mitigate the theoretical shock/friction sensitivity of nitroaromatics), carefully sweep the absorbent mixture into a heavy-duty, sealable hazardous waste bag[2].

Step 5: Surface Decontamination

  • Action: Wipe the spill area with paper towels dampened with a compatible solvent (e.g., acetone or ethanol) to dissolve and capture any residual tosylate[2].

  • Action: Follow the solvent wipe with a thorough wash using laboratory detergent and water to ensure complete removal of the alkylating agent[9]. Place all used wipes into the hazardous waste bag.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large PPE Don PPE: Double Gloves, Goggles Small->PPE Evac Evacuate Area & Contact EHS Large->Evac Contain Cover with Sand/Vermiculite (Prevent Dust) PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decon Decontaminate Surface (Solvent then Soap) Collect->Decon

Emergency spill response decision tree for nitroaromatic solid compounds.

References

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Reed.edu. Available at: [Link]

  • Departmental Regulation 9630-001 - USDA. USDA.gov. Available at: [Link]

  • Standard Operating Procedures: Alkylating Agents. UCLA EH&S via Boston University. Available at: [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Available at: [Link]

  • RCRA Addresses Waste Management, Disposal and Recycling. University of Houston-Clear Lake. Available at: [Link]

  • Biological/Chemical Waste Management. National Science Teaching Association (NSTA). Available at: [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate (CAS No. 915376-88-4) is a critical intermediate utilized in the synthesis of the dopamine agonist Ropinirole[1]. However, its structural composition presents a dual-threat hazard profile: it combines a highly lipophilic nitroaromatic ring with a highly reactive tosylate (4-methylbenzenesulfonate) leaving group [2][3].

This guide provides drug development professionals with the causality-driven rationale, self-validating protocols, and precise Personal Protective Equipment (PPE) specifications required to handle this Potentially Genotoxic Impurity (PGI) safely.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the molecular causality of the hazards. This compound operates via two distinct toxicological pathways:

  • The Tosylate Threat (Genotoxicity): Tosylates are potent alkylating agents. Because the 4-methylbenzenesulfonate moiety is an exceptional leaving group, the adjacent aliphatic carbon becomes a highly reactive electrophile. If introduced into the body, it readily undergoes SN2 nucleophilic substitution with biological nucleophiles—specifically the nitrogenous bases of DNA—leading to DNA alkylation, mutagenesis, and potential carcinogenesis.

  • The Nitroaromatic Threat (Systemic Toxicity): Nitroaromatic compounds are notoriously lipophilic, allowing them to bypass the epidermal barrier and absorb rapidly through the skin[4][5]. Once in systemic circulation, they oxidize heme iron (Fe²⁺ to Fe³⁺), leading to methemoglobinemia, hypoxia, and potential reproductive toxicity[5].

HazardMechanism cluster_nitro Nitroaromatic Moiety Hazard cluster_tosylate Tosylate Moiety Hazard (PGI) Compound 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate Dermal Rapid Dermal Absorption Compound->Dermal Electro Highly Reactive Electrophile Compound->Electro Blood Oxidation of Heme Iron Dermal->Blood Tox1 Methemoglobinemia & Hypoxia Blood->Tox1 DNA S_N2 Attack by Nucleobases Electro->DNA Tox2 Genotoxicity & Mutagenesis DNA->Tox2

Fig 1: Dual-pathway toxicological mechanism of nitroaromatic tosylate intermediates.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Because nitroaromatics act as lipophilic vehicles that can carry the genotoxic tosylate directly through standard latex or thin nitrile, a multi-layered barrier approach is mandatory[6].

Quantitative PPE Specifications Table
PPE CategorySpecificationPerformance MetricCausality & Rationale
Hand Protection Inner: Butyl Rubber (0.3mm)Outer: Nitrile (0.1mm)Breakthrough time > 480 mins (Butyl)Nitroaromatics rapidly permeate standard nitrile. Butyl rubber provides the primary chemical barrier[6]; outer nitrile provides dexterity and is discarded immediately upon surface contamination.
Respiratory PAPR or N95/P100 Particulate FilterFiltration efficiency ≥ 99.97% at 0.3 μmTosylate powders can carry static charge and aerosolize. Prevents inhalation of genotoxic dust during weighing/transfer.
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ Impact/Splash ratedProtects ocular mucosa from highly reactive electrophilic dust and potential splash events during base-quenching.
Body Tyvek® Sleeves & Chemically Resistant CoatPermeation rate < 0.1 μg/cm²/minPrevents dermal absorption, which is the primary vector for nitroaromatic-induced methemoglobinemia[5].

Operational & Handling Protocols

Every protocol involving a PGI must be a self-validating system —meaning the workflow inherently proves its own safety and completion.

Step-by-Step Methodology: Dispensing & Reaction Setup
  • Containment Validation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) has a validated face velocity of >100 feet per minute (fpm). Causality: High-velocity containment is required to capture aerosolized genotoxic particulates.

  • Anti-Static Preparation: Use an anti-static gun (ionizer) on the weighing boat and use a grounded, static-free PTFE spatula. Causality: Tosylate powders are prone to static cling; neutralizing the charge prevents the powder from aerosolizing and contaminating the operator's breathing zone.

  • Closed-System Transfer: Weigh the compound in a sealed vial. Only open the vial when fully submerged inside the inert atmosphere (N₂/Ar) of the reaction vessel.

  • Solvent Selection: Avoid polar protic solvents (like water or alcohols) during the initial transfer unless reacting, as they can prematurely hydrolyze the tosylate. Use dry, non-nucleophilic solvents (e.g., anhydrous DCM or THF)[7].

Workflow Step1 1. Containment Verification Validate Fume Hood Face Velocity (>100 fpm) Step2 2. PPE Donning Double Nitrile/Butyl Gloves & Tyvek Step1->Step2 Step3 3. Anti-Static Transfer Weighing via Grounded PTFE Spatula Step2->Step3 Step4 4. Reaction Execution Inert Atmosphere (N2/Ar) Step3->Step4 Step5 5. Self-Validating Quench Add 1M NaOH; Verify pH > 10 Step4->Step5 Step6 6. PGI Waste Segregation Label as Genotoxic/Halogen-Free Step5->Step6

Fig 2: Self-validating operational workflow for handling genotoxic tosylate intermediates.

Disposal & Decontamination Plan

Tosylates must not be disposed of directly into general organic waste due to their PGI status. They must be chemically deactivated (quenched) at the source.

Self-Validating Quenching Protocol
  • Quenching Bath Setup: Prepare a bath of 1M NaOH (or 5% ethanolamine in water) inside the fume hood.

  • Hydrolysis: Submerge all contaminated glassware, spatulas, and residual 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate into the bath.

    • Causality: The strong nucleophile (OH⁻ or amine) attacks the electrophilic benzylic carbon via an SN2 mechanism, displacing the tosylate leaving group. This permanently neutralizes its genotoxic potential, converting it into a harmless alcohol and a stable sulfonate salt.

  • Self-Validation (The Trust Mechanism): After 30 minutes of soaking, test the solution with pH paper.

    • Metric: If the pH has dropped below 10, the base has been consumed by the reaction or ambient CO₂. You must add additional 1M NaOH until a sustained pH > 10 is achieved for an additional 15 minutes. This chemical feedback loop guarantees total destruction of the PGI.

  • Waste Segregation: Once validated, the solution is no longer a genotoxic hazard. Transfer the liquid to a designated "Halogen-Free Basic Organic Waste" container and label it clearly.

References

  • North Atlantic Treaty Organization (NATO). (2024). Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion (Toxicology of Nitroaromatics). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatic Compounds. ACS Publications. Retrieved from[Link]

Sources

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